HDAC1-IN-7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C22H17N3O4S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C22H17N3O4S/c26-19-8-2-1-7-18(19)24-22(27)16-10-12-17(13-11-16)25-30(28,29)20-9-3-5-15-6-4-14-23-21(15)20/h1-14,25-26H,(H,24,27) |
InChI-Schlüssel |
VFPIDGYYGNFYMH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of HDAC1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC1-IN-7, also identified as compound 9 in foundational research, has emerged as a potent and specific inhibitor of Histone Deacetylase 1 (HDAC1). This enzyme plays a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. Dysregulation of HDAC1 activity is implicated in the pathogenesis of various cancers and other diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and downstream effects.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the catalytic activity of the HDAC1 enzyme. The core mechanism involves the chelation of the zinc ion (Zn²⁺) residing within the active site of HDAC1. This interaction is crucial for the enzyme's deacetylase function.
A molecular docking model suggests that the amide oxygen of this compound binds to the zinc ion in a monodentate fashion.[1] This binding occupies the active site and sterically hinders the access of acetylated lysine substrates, thereby preventing the deacetylation reaction. The inhibition of HDAC1 leads to an accumulation of acetylated histones, which in turn results in a more open chromatin structure (euchromatin). This altered chromatin state facilitates the access of transcription factors to DNA, leading to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.
Signaling Pathway and Molecular Interactions
The primary mechanism of this compound is direct enzyme inhibition. The downstream consequences of this action are perturbations in cellular signaling pathways that are regulated by protein acetylation.
Caption: Inhibition of HDAC1 by this compound prevents histone deacetylation, leading to open chromatin and transcription of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.
Quantitative Data
The inhibitory potency of this compound against HDAC1 was determined through biochemical assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 (µM) |
| This compound | HDAC1 | 0.957 |
Table 1: In vitro inhibitory activity of this compound against HDAC1.[1]
Experimental Protocols
The following section details the methodology used to determine the inhibitory activity of this compound.
In Vitro HDAC1 Enzymatic Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of recombinant human HDAC1.
Principle: This assay is a two-step process that measures the fluorescence generated as a result of HDAC1 activity. A fluorogenic substrate, which is a peptide containing an acetylated lysine residue, is first deacetylated by HDAC1. In the second step, a developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The intensity of the fluorescence is directly proportional to the HDAC1 activity.
Materials:
-
Recombinant human HDAC1 enzyme
-
This compound (dissolved in DMSO)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin and a stop solution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations. A DMSO-only control is also prepared.
-
Enzyme Reaction: a. Add 25 µL of the diluted this compound or DMSO control to the wells of a 96-well plate. b. Add 50 µL of the recombinant HDAC1 enzyme solution (pre-diluted in assay buffer) to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well. e. Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: a. Stop the enzymatic reaction by adding 100 µL of the developer solution to each well. b. Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: a. The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro HDAC1 enzymatic inhibition assay.
Conclusion
This compound is a potent inhibitor of HDAC1 that functions through direct binding to the enzyme's active site and chelation of the catalytic zinc ion. This leads to the hyperacetylation of histone proteins, remodeling of chromatin, and subsequent changes in gene expression that can induce anti-proliferative and pro-apoptotic effects in cancer cells. The well-defined in vitro activity and clear mechanism of action make this compound a valuable tool for further research into the therapeutic potential of selective HDAC1 inhibition. Future studies involving cellular assays are necessary to fully elucidate its effects on specific cancer cell lines and to explore its broader impact on cellular signaling pathways.
References
An In-depth Technical Guide to the Putative HDAC1 Inhibitor: HDAC1-IN-7
Disclaimer: The compound HDAC1-IN-7 is not well-documented in peer-reviewed scientific literature. The information presented herein is aggregated from commercial vendor websites and publicly available data on structurally related compounds, primarily the approved drug Chidamide (Tucidinostat). Discrepancies in the reported biological data for this compound exist, and the synthesis and experimental protocols are based on established methods for similar class I HDAC inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins.[1] This deacetylation leads to chromatin condensation and transcriptional repression.[1] Class I HDACs, including HDAC1, HDAC2, HDAC3, and HDAC8, are particularly implicated in the proliferation and survival of cancer cells, making them attractive targets for therapeutic intervention.[2] this compound has emerged as a putative inhibitor of HDAC1, though its precise origins and detailed biological profile remain to be fully elucidated in a formal scientific publication. It is often referred to as an analogue or impurity of Chidamide, a clinically approved benzamide-based HDAC inhibitor.[3] This guide provides a comprehensive overview of the available information on this compound, including its discovery (as inferred from related compounds), synthesis, and postulated biological activities.
Discovery and Relationship to Chidamide
The discovery of this compound is not formally documented. It is commercially available and is described as an analogue or impurity of Chidamide (Tucidinostat).[3][4] Chidamide itself was developed through a focused drug discovery program aimed at identifying novel benzamide-based HDAC inhibitors with improved pharmacological properties.[5] It is plausible that this compound was identified during the synthesis and characterization of Chidamide or its derivatives.
The structural similarity to Chidamide suggests that this compound shares the same core pharmacophore: a zinc-binding group, a linker region, and a cap group that interacts with the rim of the HDAC active site.
Synthesis
A definitive, published synthesis protocol for this compound is not available. However, based on its close structural relationship to Chidamide, a representative synthesis can be proposed. The synthesis of Chidamide involves a multi-step process culminating in the coupling of a substituted benzamide (B126) moiety with a phenylenediamine. The following diagram outlines a plausible synthetic workflow.[1][5]
References
The Role of Selective HDAC1 Inhibition in Gene Transcription: A Technical Guide
Executive Summary: While the specific compound "HDAC1-IN-7" is not documented in publicly available scientific literature, this guide provides an in-depth technical overview of the role of selective Histone Deacetylase 1 (HDAC1) inhibitors in gene transcription. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanism of action, quantitative data on inhibitory activity, detailed experimental protocols, and visualization of relevant biological pathways for well-characterized selective HDAC1 inhibitors such as Entinostat (MS-275), Tacedinaline (CI994), and Romidepsin (FK228).
Introduction to HDAC1 and Its Role in Gene Transcription
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] HDAC1, a member of the Class I family of HDACs, is a key player in chromatin remodeling and the regulation of gene expression.[2]
The acetylation state of histones is a critical determinant of chromatin structure. Histone acetyltransferases (HATs) add acetyl groups, neutralizing the positive charge of lysine residues and leading to a more open, transcriptionally active chromatin structure (euchromatin). Conversely, HDACs, including HDAC1, remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) that is generally associated with transcriptional repression.[1]
Beyond its role in histone deacetylation, HDAC1 can also deacetylate non-histone proteins, including transcription factors, thereby modulating their activity and stability.[1] Dysregulation of HDAC1 activity is implicated in various diseases, particularly cancer, where its overexpression can lead to the silencing of tumor suppressor genes.[1][2] Consequently, selective inhibition of HDAC1 has emerged as a promising therapeutic strategy.
Mechanism of Action of Selective HDAC1 Inhibitors
Selective HDAC1 inhibitors are small molecules designed to specifically target the catalytic activity of HDAC1. These inhibitors typically interact with the zinc ion in the active site of the enzyme, blocking its deacetylase function.[3] By inhibiting HDAC1, these compounds prevent the removal of acetyl groups from histones and other protein targets. This leads to an accumulation of acetylated histones, promoting a more open chromatin state and facilitating the transcription of previously silenced genes.[1]
The transcriptional consequences of HDAC1 inhibition are complex and cell-type dependent. While it generally leads to the upregulation of gene expression, some genes may be downregulated indirectly.[4] A key target of many HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (CDKN1A), the upregulation of which leads to cell cycle arrest.[1]
Quantitative Data on Selective HDAC1 Inhibitors
The potency and selectivity of HDAC inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for several well-characterized HDAC1-selective inhibitors against various HDAC isoforms.
| Inhibitor | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC8 IC50 | Reference(s) |
| Entinostat (MS-275) | 0.51 µM | - | 1.7 µM | >20 µM | [5] |
| Tacedinaline (CI994) | 0.9 µM | 0.9 µM | 1.2 µM | >20 µM | [5][6] |
| Romidepsin (FK228) | 36 nM | 47 nM | - | - | [7][8] |
| Mocetinostat (MGCD0103) | 0.15 µM | 2-10 fold less potent than HDAC1 | 2-10 fold less potent than HDAC1 | No activity | [5] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of HDAC1 inhibitors.
HDAC Activity Assay (Fluorometric)
This protocol describes a common method to measure the enzymatic activity of HDACs and the inhibitory potential of compounds.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor of interest (e.g., Entinostat)
-
Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant HDAC1 enzyme, and assay buffer.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC-based substrates).[9]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of HDAC inhibitors on the acetylation status of histones in cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the HDAC inhibitor at various concentrations for a desired time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[10]
-
Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of an HDAC inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well clear microplate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the HDAC inhibitor.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).[6][10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by HDAC1 inhibition and a typical experimental workflow for inhibitor characterization.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Novel Inhibitors for Class I Histone Deacetylase Isoforms by QSAR Modeling and Molecular Dynamics Simulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cellular Pathways Affected by HDAC1 Inhibition: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the cellular pathways affected by selective inhibitors of Histone Deacetylase 1 (HDAC1). While the query specified "HDAC1-IN-7," publicly available information on this specific compound is limited. This compound (also known as compound 9) has been identified as a potent HDAC1 inhibitor with an IC50 of 0.957 µM in a 2024 publication in the journal Molecules.[1] However, detailed experimental data regarding its effects on cellular pathways are not available in the public domain. Therefore, this document provides a comprehensive overview based on the established roles of HDAC1 and the effects of its selective inhibition, which would be the expected mechanism of action for this compound.
Introduction to HDAC1 and Its Inhibition
Histone Deacetylase 1 (HDAC1) is a critical enzyme that removes acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] HDAC1 is a member of the Class I family of HDACs and is primarily located in the nucleus. It plays a pivotal role in regulating gene expression, cell cycle progression, and apoptosis.[3][4] Dysregulation of HDAC1 expression and activity is frequently observed in various cancers, making it a key target for therapeutic intervention.[2][3][5] Selective HDAC1 inhibitors are being investigated for their potential to reactivate tumor suppressor genes and induce cancer cell death.
Quantitative Data on HDAC1 Inhibition
The following table summarizes the inhibitory activity of this compound, the only quantitative data currently available. For comparison, typical data points for a generic selective HDAC1 inhibitor are included to illustrate the type of information that would be generated during preclinical characterization.
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | HDAC1 | 0.957 | - | Enzymatic Assay | [1] |
| Generic Selective HDAC1 Inhibitor | HDAC1 | < 1 | - | Enzymatic Assay | - |
| HDAC2 | > 10 | - | Enzymatic Assay | - | |
| HDAC3 | > 10 | - | Enzymatic Assay | - | |
| HeLa | < 5 | HeLa | Cell Viability | - | |
| A549 | < 5 | A549 | Cell Viability | - |
Core Cellular Pathways Modulated by HDAC1 Inhibition
Inhibition of HDAC1 can have profound effects on multiple signaling pathways that are crucial for cell fate. The primary mechanism is the hyperacetylation of histone and non-histone proteins, leading to changes in gene expression and protein function.
Cell Cycle Progression
HDAC1 plays a crucial role in the negative regulation of the cell cycle. A key target of HDAC1-mediated transcriptional repression is the gene encoding the cyclin-dependent kinase inhibitor p21 (CDKN1A). Inhibition of HDAC1 leads to hyperacetylation of the p21 promoter, increased p21 expression, and subsequent cell cycle arrest, typically at the G1/S or G2/M phase.[2][6]
Apoptosis Induction
HDAC1 is involved in the deacetylation and subsequent destabilization of the tumor suppressor protein p53. By inhibiting HDAC1, p53 remains in a hyperacetylated and active state, leading to the transcription of pro-apoptotic genes such as Bax and PUMA, ultimately triggering programmed cell death.
Transcriptional Regulation of Tumor Suppressor Genes
Many tumor suppressor genes are silenced in cancer cells through epigenetic mechanisms involving HDAC1. Selective inhibition of HDAC1 can lead to the re-expression of these genes by promoting a more open chromatin state at their promoter regions. One example is the E-cadherin gene, which is often repressed by the Snail-HDAC1/2 complex in metastatic cancers.
Key Experimental Protocols
The following are representative protocols for assays commonly used to characterize HDAC1 inhibitors.
In Vitro HDAC1 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on purified HDAC1 enzyme.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
In a 96-well plate, add assay buffer, diluted HDAC1 enzyme, and the test compound.
-
Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for Acetylated Histones and p21
This protocol is used to assess the effect of an HDAC1 inhibitor on the acetylation of its targets and the expression of downstream proteins in cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound or other test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities to determine changes in protein levels.
Conclusion
Selective inhibition of HDAC1 is a promising strategy in cancer therapy due to its critical role in regulating key cellular pathways such as cell cycle progression and apoptosis. While specific data on the cellular effects of this compound are not yet widely available, its potent inhibitory activity against HDAC1 suggests that it will likely modulate these pathways in a manner consistent with other selective HDAC1 inhibitors. Further research is needed to fully characterize the biological activity of this compound and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC1: a promising target for cancer treatment: insights from a thorough analysis of tumor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles of class I HDACs in proliferation, differentiation, and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Unveiling HDAC1-IN-7: A Technical Guide for a Putative HDAC1 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific chemical probe HDAC1-IN-7 is limited. This guide provides a comprehensive framework for the characterization of a selective HDAC1 inhibitor, using this compound as a placeholder. The experimental protocols and data tables are representative of the methodologies and information required to validate a chemical probe for HDAC1.
Introduction to this compound as a Chemical Probe
Histone deacetylase 1 (HDAC1) is a critical epigenetic regulator, playing a pivotal role in the transcriptional control of genes involved in cell cycle progression, proliferation, and differentiation.[1] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention and chemical probe development.[2] A chemical probe is a small molecule that is potent, selective, and well-characterized, enabling the interrogation of a protein's biological function. This guide outlines the essential data and experimental procedures required to validate a compound, such as this compound, as a chemical probe for HDAC1.
Quantitative Data Summary
A thorough characterization of a chemical probe necessitates the generation of robust quantitative data to define its potency and selectivity. The following tables summarize the key in vitro and cell-based data required.
Table 1: In Vitro Biochemical Activity of this compound
| Parameter | Value | Assay Conditions |
| HDAC1 IC₅₀ | 0.957 µM | Data from commercial supplier; specific assay conditions not provided. |
| HDAC2 IC₅₀ | Data not available | Requires testing against other HDAC isoforms. |
| HDAC3 IC₅₀ | Data not available | Requires testing against other HDAC isoforms. |
| HDAC8 IC₅₀ | Data not available | Requires testing against other HDAC isoforms. |
| Other HDACs | Data not available | A comprehensive selectivity panel is essential. |
| Mechanism of Inhibition | Data not available | e.g., Reversible, irreversible, competitive, non-competitive. |
| Ki | Data not available | Provides a measure of binding affinity. |
Table 2: Cell-Based Activity of this compound
| Parameter | Cell Line | Value | Assay Conditions |
| Target Engagement (EC₅₀) | e.g., HeLa, HCT116 | Data not available | Measurement of histone hyperacetylation (e.g., H3K9ac). |
| Anti-proliferative Activity (GI₅₀) | e.g., HeLa, HCT116 | Data not available | 72-hour incubation, CellTiter-Glo assay. |
| Apoptosis Induction | e.g., HeLa, HCT116 | Data not available | Annexin V/PI staining, 48-hour treatment. |
| Cell Cycle Arrest | e.g., HeLa, HCT116 | Data not available | Propidium iodide staining, 24-hour treatment. |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of a chemical probe. The following sections provide methodologies for key experiments.
Biochemical HDAC1 Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDAC1 and the inhibitory potential of a compound.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC1 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC inhibitor (this compound)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the diluted recombinant HDAC1 enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the HDAC1 fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence.
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.[3][4]
Cell-Based HDAC Activity Assay
This assay measures the ability of a compound to inhibit HDAC activity within intact cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Cell-permeable HDAC substrate
-
Lysis/Developer reagent
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Add the cell-permeable HDAC substrate to each well.
-
Incubate for 1-3 hours at 37°C.
-
Add the Lysis/Developer reagent to stop the reaction and generate a fluorescent signal.
-
Incubate for 15 minutes at 37°C.
-
Measure fluorescence.
-
Normalize the signal to cell viability if necessary and calculate the EC₅₀ value.[5]
Western Blot for Histone Acetylation
This method is used to visualize the downstream effect of HDAC inhibition on histone acetylation levels.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.[6][7][8]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell line
-
This compound
-
96-well plates
-
MTT reagent and solubilization solution, or CellTiter-Glo reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Add serial dilutions of this compound and incubate for 24, 48, or 72 hours.
-
For MTT assay, add MTT reagent, incubate for 2-4 hours, then add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo, add the reagent to the wells, shake, and read luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.[9]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to HDAC1 function and the experimental workflow for inhibitor characterization.
References
- 1. Histone deacetylase 1 (HDAC1) regulates histone acetylation, development, and gene expression in preimplantation mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC1: a promising target for cancer treatment: insights from a thorough analysis of tumor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
Structural Basis of HDAC1 Inhibition by HDAC1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional basis of Histone Deacetylase 1 (HDAC1) inhibition by the novel inhibitor, HDAC1-IN-7. Given the absence of a co-crystal structure for this specific inhibitor, this paper delineates a proposed binding model based on its analogy to the clinically relevant inhibitor Tucidinostat and existing crystal structures of homologous benzamide (B126) inhibitors. This guide also includes comparative quantitative data, detailed experimental protocols, and an examination of the relevant signaling pathways, serving as a critical resource for researchers in epigenetics and drug discovery.
Introduction to HDAC1 and this compound
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. HDAC1, a Class I HDAC, is a key regulator of cell cycle progression, differentiation, and apoptosis. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.
This compound is a potent inhibitor of HDAC1. It is structurally analogous to Tucidinostat (Chidamide), a benzamide-type HDAC inhibitor. The key physicochemical properties of this compound are summarized below.
| Property | Value |
| Chemical Name | N-(4-(N-(2-hydroxyphenyl)carbamoyl)phenyl)quinoline-8-sulfonamide |
| Molecular Formula | C₂₂H₁₇N₃O₄S |
| Molecular Weight | 419.45 g/mol |
| CAS Number | 794552-20-8 |
| SMILES | O=S(C1=C2C(C=CC=N2)=CC=C1)(NC3=CC=C(C(NC4=CC=CC=C4O)=O)C=C3)=O |
| HDAC1 IC₅₀ | 0.957 µM |
The Pharmacophore of HDAC Inhibitors and the Structure of this compound
Most HDAC inhibitors share a common pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site.
-
Zinc-Binding Group (ZBG): This group chelates the essential Zn²⁺ ion in the catalytic site of the HDAC enzyme, thereby blocking its enzymatic activity.
-
Linker: This region, typically a hydrophobic chain, occupies the narrow channel of the HDAC active site.
-
Cap Group: This larger, often aromatic, group interacts with residues at the rim of the active site, contributing to inhibitor potency and selectivity.
This compound, being an analogue of the benzamide inhibitor Tucidinostat, likely follows this pharmacophore model. Its N-(2-hydroxyphenyl)carbamoyl moiety is predicted to act as the zinc-binding group, with the central phenyl ring and quinoline-8-sulfonamide (B86410) functioning as the linker and cap group, respectively.
Proposed Structural Basis of this compound Inhibition
In the absence of a co-crystal structure of HDAC1 with this compound, a hypothetical binding model can be proposed based on the crystal structures of the highly homologous HDAC2 in complex with other benzamide inhibitors (e.g., PDB IDs: 4LY1, 3MAX, 7KBG). HDAC1 and HDAC2 share high sequence and structural similarity, particularly in their active sites, making HDAC2 structures a reliable template.
In these structures, the benzamide group's primary amine and amide oxygen coordinate with the zinc ion at the bottom of the catalytic pocket. The linker portion of the inhibitor extends up the 11 Å-deep active site channel, making hydrophobic interactions with residues such as Phe155 and Phe210. The cap group interacts with residues on the surface of the enzyme, which can contribute to isoform selectivity.
Based on this, the proposed binding mode for this compound is as follows:
-
The N-hydroxy-amide portion of the N-(2-hydroxyphenyl)carbamoyl group likely chelates the Zn²⁺ ion in a bidentate fashion.
-
The phenyl linker fits into the hydrophobic channel of the HDAC1 active site.
-
The larger quinoline-8-sulfonamide cap group would be positioned to interact with
In Vitro Characterization of HDAC1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of HDAC1-IN-7, a potent inhibitor of histone deacetylase 1 (HDAC1). This document details the inhibitor's biochemical potency, isoform selectivity, and cellular mechanism of action. It includes detailed experimental protocols and workflow diagrams to facilitate the replication and further investigation of this compound.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to the condensation of chromatin, restricting access for transcription factors and resulting in gene silencing.[1] The aberrant activity of HDACs, particularly the Class I isoforms (HDAC1, 2, 3, and 8), is implicated in the pathogenesis of various cancers, making them compelling therapeutic targets.[2][3] HDAC inhibitors (HDACis) block this enzymatic activity, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]
This compound is an analogue of the clinical HDAC inhibitor Tucidinostat and has been identified as a potent inhibitor of HDAC activity, demonstrating effects on histone H3 acetylation and inducing apoptosis in cancer cell lines.[4] This guide focuses on its detailed in vitro characterization.
Biochemical Profile of this compound
The primary in vitro characterization of any inhibitor involves determining its potency and selectivity against its intended target and related off-targets.
Potency and Isoform Selectivity
The inhibitory activity of this compound was assessed against a panel of zinc-dependent HDAC isoforms using a fluorogenic biochemical assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data indicates that this compound is a potent inhibitor of Class I HDACs, with particular potency against HDAC3 and HDAC1.
| Enzyme | Class | IC50 (nM) |
| HDAC1 | I | 95 |
| HDAC2 | I | 160 |
| HDAC3 | I | 67 |
| HDAC8 | I | 733 |
| HDAC10 | IIb | 78 |
| HDAC11 | IV | 432 |
| Data sourced from TargetMol.[4] | ||
| Note: A significant discrepancy in reported potency exists, with another supplier reporting an IC50 of 0.957 µM for HDAC1.[5] The nanomolar data from a full panel is presented here for a more comprehensive selectivity profile. |
Core Signaling Pathway
HDAC inhibitors fundamentally operate by altering the state of chromatin to favor gene expression. This compound blocks the catalytic action of HDAC1, preventing the removal of acetyl groups from histone tails. This preservation of an acetylated state neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The resulting "open" or relaxed chromatin structure (euchromatin) allows for the binding of transcription factors and subsequent expression of genes, including those that can suppress tumor growth.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary Efficacy of HDAC1 Inhibition: An In-Depth Technical Guide on Entinostat (MS-275)
Disclaimer: Initial searches for a specific compound designated "HDAC1-IN-7" did not yield any publicly available information. Therefore, this technical guide focuses on a well-characterized, selective HDAC1 inhibitor, Entinostat (MS-275) , to provide a representative and detailed overview of the preliminary efficacy studies relevant to this class of compounds.
I. Introduction to HDAC1 and the Role of Entinostat
Histone deacetylase 1 (HDAC1) is a critical enzyme in the epigenetic regulation of gene expression. As a member of the class I HDAC family, its primary function is to remove acetyl groups from the lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In numerous cancers, the overexpression or aberrant activity of HDAC1 contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival. This makes HDAC1 a compelling target for therapeutic intervention.
Entinostat (also known as MS-275) is a synthetic benzamide (B126) derivative that acts as a potent and selective inhibitor of class I HDAC enzymes, with a particular affinity for HDAC1. By blocking the deacetylase activity of HDAC1, Entinostat induces histone hyperacetylation, which in turn leads to a more open chromatin structure. This "epigenetic reprogramming" can reactivate the expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Entinostat is orally bioavailable and has been the subject of numerous preclinical and clinical investigations for a variety of solid and hematologic malignancies.
II. Quantitative Efficacy Data
The following tables provide a summary of the quantitative data from preclinical evaluations of Entinostat, highlighting its inhibitory and anti-proliferative activities.
Table 1: In Vitro Inhibitory Activity of Entinostat against Class I HDACs
| Target | IC50 (nM) | Assay Type |
| HDAC1 | 243 | Enzymatic |
| HDAC2 | 453 | Enzymatic |
| HDAC3 | 248 | Enzymatic |
(Data sourced from TargetMol)
Table 2: Anti-proliferative Activity (GI50/IC50) of Entinostat in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 13.65 | |
| HT-29 | Colorectal Adenocarcinoma | 20.25 | |
| B-cell Lymphoma Lines | Lymphoma | 0.5 - 1.0 | |
| Various Tumor Cell Lines | Multiple | Average IC50 of 2.57 |
III. Key Experimental Protocols
This section details the methodologies for two fundamental assays used to determine the preliminary efficacy of an HDAC1 inhibitor like Entinostat.
A. HDAC1 Enzymatic Inhibition Assay
This protocol describes a standard in vitro fluorometric assay to quantify the inhibitory potency of a compound against the HDAC1 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (Entinostat) and vehicle control (e.g., DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a series of dilutions of Entinostat in the assay buffer.
-
In the wells of the microplate, add the diluted compound or vehicle control.
-
Add the HDAC1 enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution, which also generates the fluorescent signal from the deacetylated substrate.
-
Allow the plate to incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
B. Cell Proliferation (Sulforhodamine B) Assay
This protocol details a cell-based assay to measure the anti-proliferative effects of a compound on cancer cells.
-
Objective: To determine the concentration of the test compound that causes 50% growth inhibition (GI50).
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Entinostat)
-
Trichloroacetic acid (TCA) for cell fixation
-
Sulforhodamine B (SRB) solution
-
Tris base solution for dye solubilization
-
Clear, flat-bottom 96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of Entinostat or a vehicle control.
-
Incubate the plates for a specified duration, typically 72 hours, under standard cell culture conditions.
-
Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates multiple times with water to remove the TCA and allow them to air dry completely.
-
Add the SRB solution to each well to stain the total cellular protein and incubate for 30 minutes at room temperature.
-
Remove the unbound SRB dye by washing the plates with 1% acetic acid.
-
Allow the plates to air dry completely.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at approximately 515 nm using a microplate reader.
-
The GI50 value is determined from the dose-response curve of absorbance versus compound concentration.
-
IV. Visualizations of Pathways and Workflows
A. Signaling Pathway of HDAC1 Inhibition by Entinostat
Methodological & Application
Application Notes and Protocols for HDAC1-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 1 (HDAC1) is a key epigenetic enzyme that plays a crucial role in regulating gene expression. It removes acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2] Aberrant HDAC1 activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[3][4] HDAC inhibitors, such as HDAC1-IN-7, are compounds designed to block the activity of HDAC enzymes, leading to histone hyperacetylation, chromatin relaxation, and altered gene expression.[5] This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6]
These application notes provide detailed protocols for the use of this compound in cell culture experiments to characterize its biological effects.
Mechanism of Action
HDAC inhibitors, including presumably this compound, function by binding to the active site of HDAC enzymes.[5][7] This action prevents the removal of acetyl groups from lysine (B10760008) residues on histone tails and other proteins.[1][2] The accumulation of acetylated histones neutralizes their positive charge, weakening the interaction with negatively charged DNA.[5] This results in a more open and transcriptionally active chromatin structure, allowing for the expression of genes that can suppress tumor growth.[1]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments with this compound.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., SAHA) IC50 (µM) |
| HCT116 | Enter Value | Enter Value |
| K562 | Enter Value | Enter Value |
| MCF-7 | Enter Value | Enter Value |
| Other | Enter Value | Enter Value |
Table 2: Western Blot Densitometry Analysis
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to Loading Control) |
| Acetyl-Histone H3 | This compound (Conc. 1) | Enter Value |
| This compound (Conc. 2) | Enter Value | |
| p21 | This compound (Conc. 1) | Enter Value |
| This compound (Conc. 2) | Enter Value | |
| HDAC1 | This compound (Conc. 1) | Enter Value |
| This compound (Conc. 2) | Enter Value |
Table 3: Gene Expression Analysis (qRT-PCR)
| Target Gene | Treatment Group | Fold Change in mRNA Expression vs. Control (Normalized to Housekeeping Gene) |
| CDKN1A (p21) | This compound (Conc. 1) | Enter Value |
| This compound (Conc. 2) | Enter Value | |
| BCL2 | This compound (Conc. 1) | Enter Value |
| This compound (Conc. 2) | Enter Value | |
| MYC | This compound (Conc. 1) | Enter Value |
| This compound (Conc. 2) | Enter Value |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., HCT116, K562, MCF-7)
-
Complete growth medium (specific to cell line)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well, 24-well, or 6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into the appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
Materials:
-
Cells treated with this compound (from Protocol 1 in a 96-well plate)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Following the treatment period with this compound, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Histone Acetylation and Protein Expression
Materials:
-
Cells treated with this compound (from Protocol 1 in 6-well plates)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-HDAC1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 4: HDAC Activity Assay
Cell-based HDAC activity assays can be performed using commercially available kits that utilize a cell-permeable HDAC substrate.[8][9]
General Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Add the cell-permeable HDAC substrate to the wells. This substrate is deacetylated by intracellular HDACs.
-
Add the developer reagent, which produces a luminescent or fluorescent signal proportional to the amount of deacetylation.
-
Measure the signal using a plate reader. A decrease in signal in treated cells compared to control cells indicates HDAC inhibition.
Visualizations
Caption: Signaling pathway of HDAC1 inhibition by this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
- 8. HDAC Cell-based Activity Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC1-IN-7 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC1-IN-7, also referred to as "compound 9," is a potent inhibitor of Histone Deacetylase 1 (HDAC1), an enzyme frequently overexpressed in various cancers and a key regulator of epigenetic modifications. As an analog of the approved drug Tucidinostat (Chidamide), this compound holds significant promise for investigation in cancer research.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer cell lines, focusing on its mechanism of action, and methods to assess its impact on cell viability, apoptosis, and protein expression.
Histone deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In cancer, the dysregulation of HDAC activity leads to aberrant gene expression, promoting tumor growth and survival. This compound, by inhibiting HDAC1, is expected to increase histone acetylation, leading to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Product Information
| Property | Value | Source |
| Alternative Name | Compound 9 | [2] |
| CAS Number | 794552-20-8 | [2] |
| Molecular Formula | C₂₂H₁₇N₃O₄S | [2] |
| Molecular Weight | 419.45 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 100 mg/mL (requires sonication) | [2] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor at the active site of HDAC1, preventing the deacetylation of its substrates. This leads to an accumulation of acetylated histones, particularly on lysine (B10760008) residues of histone H3. The increased acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, resulting in the altered expression of genes involved in key cellular processes such as the cell cycle, apoptosis, and differentiation. Published data indicates that this compound inhibits the acetylation of histone H3 and induces apoptosis in human colon cancer cell lines.[1]
Quantitative Data
There are conflicting reports regarding the in vitro potency of this compound. Researchers should be aware of these discrepancies when designing experiments.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ | Source |
| HDAC1 | 0.957 µM | [2] |
| HDAC1 | 95 nM | [1] |
| HDAC2 | 160 nM | [1] |
| HDAC3 | 67 nM | [1] |
| HDAC8 | 733 nM | [1] |
| HDAC10 | 78 nM | [1] |
| HDAC11 | 432 nM | [1] |
Note: The significant difference in reported IC₅₀ values for HDAC1 highlights the importance of in-house validation of inhibitor potency.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT or WST-1)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/WST-1 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C. Measure the absorbance at 570 nm.
-
For WST-1: Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.
References
HDAC1-IN-7 solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC1-IN-7 is a potent inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme involved in the epigenetic regulation of gene expression. Dysregulation of HDAC1 activity is implicated in various cancers, making it a promising target for therapeutic intervention. These application notes provide detailed protocols for the preparation and use of this compound in common preclinical assays, including solubility and stability data, methodologies for in vitro experiments, and a guide for in vivo studies.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 238.41 mM) | Hygroscopic; use freshly opened DMSO. Ultrasonic treatment may be required to fully dissolve the compound. |
Table 2: Stock Solution Preparation and Storage
| Property | Recommendation |
| Stock Solution Solvent | DMSO |
| Recommended Concentration | 10-50 mM |
| Preparation | To prepare a 10 mM stock solution, dissolve 4.19 mg of this compound (MW: 418.45 g/mol ) in 1 mL of DMSO. Sonicate if necessary. |
| Storage | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles. |
In Vitro Assays
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 1: Preparation of Serial Dilutions for Cell-Based Assays
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare an intermediate stock solution by diluting the main stock in cell culture medium. For example, to prepare a 100 µM intermediate stock, add 10 µL of the 10 mM stock to 990 µL of culture medium.
-
From the intermediate stock, perform serial dilutions in culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
Signaling Pathway Modulated by HDAC1 Inhibition
HDAC1 is a critical regulator of chromatin structure and gene expression. Its inhibition by this compound leads to the hyperacetylation of histones, resulting in a more open chromatin conformation and the transcription of genes that are often silenced in cancer cells. A key target of HDAC1-mediated repression is the cyclin-dependent kinase inhibitor p21 (CDKN1A). Inhibition of HDAC1 leads to increased p21 expression, which in turn induces cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Studies
A typical workflow for evaluating the in vitro efficacy of this compound involves assessing its impact on cell viability, target engagement (histone acetylation), and downstream cellular processes like apoptosis.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
96-well clear or opaque-walled plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium as described in Protocol 1.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight. Read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for Histone Acetylation
This protocol assesses the target engagement of this compound by measuring the levels of acetylated histones.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 4-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band intensities. Normalize acetylated histone levels to total histone levels.
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Assays
Preparation of this compound for In Vivo Administration
The choice of vehicle for in vivo studies is critical for ensuring the solubility and bioavailability of the compound.
Table 3: Recommended In Vivo Formulations
| Formulation | Components | Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (≥ 11.92 mM) | A common formulation for many small molecule inhibitors. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (≥ 11.92 mM) | SBE-β-CD can improve solubility and reduce potential toxicity of DMSO. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (≥ 11.92 mM) | Suitable for oral gavage administration. |
Protocol 5: Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., HCT116)
-
Matrigel (optional)
-
This compound
-
Appropriate in vivo vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation, immunohistochemistry).
Quantitative Data Summary
While extensive quantitative data for this compound is not publicly available, the following table provides a summary of known values and typical ranges for similar HDAC inhibitors.
Table 4: Efficacy of this compound and Comparable Inhibitors
| Compound | Assay | Cell Line/Target | IC50/EC50 |
| This compound | Enzymatic Assay | HDAC1 | 0.957 µM |
| Benzamide HDAC Inhibitors (General) | Cell Viability | Various Cancer Cell Lines | 0.1 - 10 µM |
| Pan-HDAC Inhibitors (e.g., Vorinostat) | Cell Viability | Various Cancer Cell Lines | 0.5 - 5 µM |
Note: IC50 and EC50 values are highly dependent on the specific cell line and assay conditions. It is crucial to determine these values empirically for your experimental system.
Conclusion
This compound is a valuable tool for investigating the role of HDAC1 in cancer biology and for preclinical drug development. The protocols provided here offer a comprehensive guide for its use in a variety of in vitro and in vivo settings. Careful attention to solubility, stability, and experimental design will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for HDAC1-IN-7 in Western Blot Analysis of Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 1 (HDAC1) is a key enzyme in the epigenetic regulation of gene expression.[1][2] It removes acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[2][3] Dysregulation of HDAC1 activity is implicated in various diseases, including cancer, making it an important therapeutic target.[4] HDAC1-IN-7 is a potent and specific inhibitor of HDAC1, offering a valuable tool for studying the role of HDAC1 in cellular processes and for potential therapeutic development.[5][6]
These application notes provide a detailed protocol for using this compound to investigate its effects on histone acetylation in cultured cells via Western blotting.
Mechanism of Action of this compound
This compound functions by binding to the active site of the HDAC1 enzyme, thereby preventing it from removing acetyl groups from its histone and non-histone protein substrates.[7] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge of lysine residues, resulting in a more relaxed and transcriptionally active chromatin structure.[3] This, in turn, can lead to the re-expression of silenced tumor suppressor genes and cell cycle inhibitors, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6][8]
Signaling Pathway
Caption: Mechanism of this compound action.
Quantitative Data
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Target | HDAC1 | [5] |
| IC₅₀ | 0.957 µM | [5] |
| Description | Potent HDAC1 inhibitor | [5] |
Table 2: Expected Dose-Dependent Effect of this compound on Histone H3 Acetylation
| This compound Conc. (µM) | Relative Acetyl-Histone H3 Level (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 3.5 |
| 1.0 | 5.2 |
| 5.0 | 5.5 |
Note: The data in Table 2 is hypothetical and represents expected results based on the known mechanism of action of HDAC inhibitors. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Experimental Workflow
Caption: Western Blot workflow for histone acetylation.
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HCT116) in appropriate cell culture dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
B. Histone Extraction (Acid Extraction Method)
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Scrape the cells in ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Nuclear Isolation: Resuspend the cell pellet in 1 ml of a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors). Incubate on ice for 30 minutes.
-
Nuclei Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator for at least 4 hours or overnight at 4°C.
-
Clarification: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Protein Precipitation: Transfer the supernatant containing the histones to a new tube and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for at least 1 hour.
-
Washing: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Discard the supernatant and wash the pellet twice with ice-cold acetone. Air-dry the pellet.
-
Resuspension: Resuspend the histone pellet in a suitable buffer (e.g., water or a low-salt buffer).
C. Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
D. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Anti-acetyl-Histone H3 (e.g., targeting acetylated K9, K14, K18, K23, K27)
-
Anti-acetyl-Histone H4 (e.g., targeting acetylated K5, K8, K12, K16)
-
Anti-Total Histone H3 or Anti-Lamin B1 (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated histone bands to the loading control (total histone H3 or Lamin B1).
Materials and Reagents
-
Cell Line: Appropriate for the research question (e.g., HeLa, HCT116)
-
This compound
-
Cell Culture Medium and Supplements (FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer
-
Sulfuric Acid (H₂SO₄)
-
Trichloroacetic Acid (TCA)
-
Acetone
-
Protein Assay Kit (BCA or Bradford)
-
Laemmli Sample Buffer
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membrane
-
Transfer Buffer
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies (against acetylated histones and loading control)
-
HRP-conjugated Secondary Antibody
-
ECL Detection Reagent
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for acetylated histones | Ineffective this compound treatment (concentration too low or incubation time too short) | Optimize inhibitor concentration and incubation time. |
| Poor histone extraction | Ensure complete nuclear lysis and efficient acid extraction. | |
| Inefficient antibody binding | Check antibody datasheet for recommended dilution and blocking conditions. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Reduce primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven loading | Inaccurate protein quantification | Carefully perform protein quantification and load equal amounts of protein. |
| Pipetting errors | Use precise pipetting techniques. |
Conclusion
This document provides a comprehensive guide for utilizing this compound in Western blot analysis to assess its impact on histone acetylation. The provided protocols and information will enable researchers to effectively investigate the cellular effects of this potent HDAC1 inhibitor. As with any experimental procedure, optimization of conditions for specific cell lines and experimental setups is recommended to ensure reproducible and reliable results.
References
- 1. HDAC1 - Wikipedia [en.wikipedia.org]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 7. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Tacedinaline (CI-994) in In Vivo Animal Models
Disclaimer: Initial searches for "HDAC1-IN-7" did not yield any specific information regarding its use in in vivo animal models. Therefore, these application notes and protocols are based on the well-characterized, selective class I histone deacetylase (HDAC) inhibitor, Tacedinaline (CI-994) , as a representative example for researchers interested in studying the in vivo effects of selective HDAC1 inhibition.
Introduction to Tacedinaline (CI-994)
Tacedinaline (also known as CI-994, PD-123654, and Acetyldinaline) is an orally bioavailable, selective inhibitor of class I HDACs, with particular potency against HDAC1, HDAC2, and HDAC3. It has been investigated for its anti-tumor activity in various cancer models. Tacedinaline induces cell cycle arrest, apoptosis, and modulates the tumor microenvironment, making it a valuable tool for preclinical cancer research.
Application Notes
Tacedinaline (CI-994) has demonstrated significant efficacy in preclinical in vivo models, particularly in MYC-driven medulloblastoma. It not only inhibits primary tumor growth and reduces leptomeningeal dissemination but also sensitizes cancer cells to immune-mediated clearance by macrophages. The mechanism of action involves the induction of the NF-κB signaling pathway, leading to an inflammatory response within the tumor microenvironment.
Key Research Applications:
-
Oncology: Studying the therapeutic potential of selective HDAC1 inhibition in various cancer types, including medulloblastoma, non-small cell lung cancer, and prostate cancer.
-
Immunology: Investigating the role of HDAC1 in tumor immunogenicity and the interplay between epigenetic modulation and immune checkpoint blockade.
-
Neuroscience: Exploring the effects of HDAC inhibition on neurological disorders.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using Tacedinaline (CI-994).
Table 1: In Vivo Efficacy of Tacedinaline (CI-994) in MYC-Driven Medulloblastoma Orthotopic Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage and Schedule | Outcome Measure | Result | p-value |
| NSG Mice | MED8A | Tacedinaline (CI-994) | 30 mg/kg, daily oral gavage | Tumor Growth | Significantly reduced | 0.0015 |
| NSG Mice | MED8A | Tacedinaline (CI-994) | 30 mg/kg, daily oral gavage | Survival | Significantly increased | 0.0026 |
| NSG Mice | D425 MED | Tacedinaline (CI-994) | 30 mg/kg, daily oral gavage | Tumor Growth | Significantly reduced | 0.0344 |
| NSG Mice | D425 MED | Tacedinaline (CI-994) | 30 mg/kg, daily oral gavage | Survival | Significantly increased | 0.01 |
Data extracted from a study on MYC-driven medulloblastoma.
Table 2: Dose-Response Effects of Tacedinaline (CI-994) in a Mouse Model of Haloperidol-Induced Side Effects
| Animal Model | Treatment | Dosage | Outcome Measure | Result |
| Aged Mice | Tacedinaline (CI-994) + Haloperidol | 10 mg/kg | Decreased cataleptic episodes | Significant reduction |
| Aged Mice | Tacedinaline (CI-994) + Haloperidol | 20 mg/kg | Decreased cataleptic episodes and improved motor coordination | Significant improvement |
| Aged Mice | Tacedinaline (CI-994) + Haloperidol | 10 and 20 mg/kg | Mitigated memory impairment | Significant mitigation |
Data from a study investigating the ameliorative effects of CI-994 on antipsychotic-induced side effects.
Experimental Protocols
Preparation of Tacedinaline (CI-994) for Oral Gavage
This protocol describes the preparation of Tacedinaline (CI-994) for in vivo administration via oral gavage.
Materials:
-
Tacedinaline (CI-994) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water (diH₂O) or Saline
-
Polyethylene glycol 300 (PEG300) (optional)
-
Tween-80 (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Stock Solution Preparation:
-
Dissolve Tacedinaline (CI-994) powder in DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation (Method 1 - Simple Dilution):
-
On the day of administration, thaw the DMSO stock solution.
-
Prepare the final dosing solution by diluting the stock solution with deionized water (diH₂O) or saline to the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 6 mg/mL).
-
Vortex the solution thoroughly before administration.
-
-
Working Solution Preparation (Method 2 - Formulation with Co-solvents):
-
For a 1 mL working solution as an example:
-
Take an appropriate volume of the DMSO stock solution.
-
Add PEG300 (e.g., 400 µL) and mix until the solution is clear.
-
Add Tween-80 (e.g., 50 µL) and mix until the solution is clear.
-
Add ddH₂O or saline to reach the final volume of 1 mL and mix thoroughly.
-
-
Note: The proportions of co-solvents may need to be optimized for solubility and stability.
-
-
Administration:
-
Administer the prepared solution to mice via oral gavage using an appropriate gauge needle. The volume administered is typically 5-10 µL/g of body weight.
-
Orthotopic Medulloblastoma Xenograft Mouse Model
This protocol outlines the establishment of an orthotopic medulloblastoma xenograft model in mice.
Materials:
-
MYC-driven medulloblastoma cell lines (e.g., MED8A, D425 MED) expressing luciferase
-
Immunocompromised mice (e.g., NSG mice), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Stereotactic apparatus for small animals
-
Hamilton syringe with a 30-gauge needle
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation:
-
Culture luciferase-expressing medulloblastoma cells under standard conditions.
-
On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ to 1 x 10⁶ cells per 2-5 µL. Keep the cell suspension on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse using a recommended anesthetic protocol.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a sterile drill bit, create a small burr hole over the desired injection site in the cerebellum.
-
Slowly inject the cell suspension into the cerebellum using a Hamilton syringe.
-
Withdraw the needle slowly to prevent reflux of the cell suspension.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
-
Tumor Growth Monitoring:
-
Monitor tumor engraftment and growth using bioluminescence imaging starting 7 days post-injection.
-
Image the mice weekly or as required by the experimental design.
-
In Vivo Bioluminescence Imaging
This protocol describes the procedure for monitoring tumor growth using bioluminescence imaging.
Materials:
-
D-Luciferin potassium salt
-
Sterile PBS
-
Bioluminescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
D-Luciferin Preparation:
-
Prepare a stock solution of D-Luciferin in sterile PBS (e.g., 15 mg/mL).
-
Filter-sterilize the solution and store it protected from light at -20°C.
-
-
Imaging Procedure:
-
Administer D-Luciferin to the tumor-bearing mice via intraperitoneal (IP) injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Anesthetize the mice with isoflurane.
-
Place the mice in the imaging chamber of the bioluminescence imaging system.
-
Acquire images using the system's software. The exposure time will vary depending on the signal intensity.
-
Quantify the bioluminescent signal (radiance) from the tumor region of interest (ROI) using the analysis software.
-
In Vitro Macrophage Phagocytosis Assay
This protocol is for assessing the ability of macrophages to phagocytose cancer cells treated with Tacedinaline (CI-994).
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages (BMDMs)
-
Cancer cell line (e.g., MED8A)
-
Tacedinaline (CI-994)
-
Fluorescent dye for labeling cancer cells (e.g., CFSE or CellTracker Green)
-
Fluorescently labeled antibody against a macrophage marker (e.g., F4/80-PE)
-
Complete culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cancer Cell Preparation:
-
Label the cancer cells with a green fluorescent dye according to the manufacturer's protocol.
-
Plate the labeled cancer cells and treat them with Tacedinaline (CI-994) at various concentrations (e.g., 0.1-10 µM) or a vehicle control for 24-48 hours.
-
-
Macrophage Preparation:
-
Culture macrophages in a separate plate.
-
-
Co-culture:
-
After treatment, harvest the cancer cells and add them to the macrophage culture at a specific effector-to-target ratio (e.g., 1:4).
-
Co-culture the cells for 2-4 hours to allow for phagocytosis.
-
-
Analysis by Flow Cytometry:
-
Harvest the co-cultured cells.
-
Stain the cells with a fluorescently labeled antibody against a macrophage marker (e.g., F4/80-PE).
-
Analyze the cells using a flow cytometer. The percentage of double-positive cells (green fluorescent cancer cells within red fluorescent macrophages) represents the phagocytosis rate.
-
-
Analysis by Fluorescence Microscopy:
-
After co-culture, wash the cells to remove non-phagocytosed cancer cells.
-
Fix and permeabilize the cells.
-
Stain with a macrophage marker if necessary.
-
Visualize the cells using a fluorescence microscope. Count the number of macrophages that have engulfed one or more cancer cells.
-
Visualizations
Signaling Pathway
Application Notes: Utilizing HDAC1-IN-7 for Chromatin Immunoprecipitation Sequencing (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 1 (HDAC1) is a critical enzyme in the regulation of gene expression. As a class I histone deacetylase, it primarily functions by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[1][2] HDAC1 is a component of several multiprotein corepressor complexes, including NuRD, SIN3, and CoREST, which are recruited to specific genomic loci by transcription factors.[2] The aberrant activity of HDAC1 has been implicated in various diseases, including cancer, making it a key target for therapeutic intervention.
HDAC1-IN-7 is a potent inhibitor of HDAC1, also showing activity against other class I HDACs. Understanding the genome-wide consequences of HDAC1 inhibition is crucial for elucidating its mechanism of action and for the development of targeted therapies. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to map the genomic locations of DNA-binding proteins and post-translational histone modifications.[3][4] This document provides a detailed protocol for performing ChIP-seq to analyze changes in histone acetylation or transcription factor binding upon treatment with this compound.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against a panel of histone deacetylases. This data is essential for understanding the inhibitor's selectivity and for designing experiments with appropriate controls.
| Target | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC8 | 733 |
| HDAC10 | 78 |
| HDAC11 | 432 |
Data sourced from commercial supplier information. Researchers should confirm these values with their specific batch of the compound.
Experimental Protocols
This protocol is designed for cultured mammalian cells and should be optimized for the specific cell line and experimental conditions.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. Typically, a 15 cm dish will yield sufficient material for one ChIP experiment (approximately 1-5 x 10^7 cells).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -80°C.
-
Cell Treatment:
-
Based on the IC50 values, a starting concentration range of 1-5 µM for this compound is recommended for cell treatment. The optimal concentration and treatment time should be determined empirically by performing a dose-response and time-course experiment.
-
Assess the effectiveness of the inhibitor by Western blot analysis of acetylated histone H3 (a known target of this compound) or other relevant acetylated proteins.
-
Include a vehicle control (DMSO) in all experiments.
-
For this protocol, we will proceed with a hypothetical treatment of 1 µM this compound for 6 hours.
-
II. Chromatin Cross-linking and Preparation
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing a protease inhibitor cocktail and collect them in a pre-chilled conical tube.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-800 bp using sonication. The optimal sonication conditions must be determined empirically for each cell type and instrument.
-
After sonication, centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cellular debris. Transfer the supernatant (containing the sheared chromatin) to a new tube.
-
III. Immunoprecipitation
-
Chromatin Dilution and Pre-clearing:
-
Dilute the sheared chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
-
Pre-clear the chromatin by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
-
Immunoprecipitation:
-
Remove the beads using a magnetic stand.
-
To the pre-cleared chromatin, add a ChIP-grade antibody specific for the protein of interest (e.g., anti-H3K27ac, anti-HDAC1, or a specific transcription factor).
-
As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin. Perform each wash for 5 minutes at 4°C with rotation.
-
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elution:
-
Elute the chromatin from the beads by adding elution buffer (1% SDS, 0.1 M NaHCO3) and incubating at room temperature.
-
-
Reverse Cross-linking:
-
Add NaCl to a final concentration of 200 mM to the eluted chromatin.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
-
Protein and RNA Digestion:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
-
V. Library Preparation and Sequencing
-
Library Construction: Prepare a sequencing library from the purified ChIP DNA and input DNA (chromatin saved before immunoprecipitation) using a commercial library preparation kit.
-
Sequencing: Perform high-throughput sequencing on a suitable platform (e.g., Illumina).
Mandatory Visualizations
Caption: Experimental workflow for ChIP-seq using this compound.
Caption: Mechanism of HDAC1 and its inhibition by this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HDAC1 Inhibition with HDAC1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] HDAC1, a member of the class I HDAC family, is a key regulator of cell proliferation and is frequently dysregulated in cancer.[3][4][5] As such, HDAC1 is a significant therapeutic target, and inhibitors of its activity are of great interest in drug development.[6]
HDAC1-IN-7 is a potent inhibitor of HDAC1.[7] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against HDAC1 using both in vitro enzymatic assays and cell-based assays.
Data Presentation
Inhibitor Profile: this compound
| Parameter | Value | Source |
| Target | HDAC1 | [7] |
| IC50 | 0.957 µM* | [7] |
*Note: The IC50 value is reported by the supplier MedChemExpress.[7] It is recommended that users independently verify this value in their specific assay system. The original source lists the value as 0.957 mM, which is presumed to be a typographical error for µM, a more typical range for potent inhibitors.
Expected Outcomes of HDAC1 Inhibition by this compound
| Assay | Expected Result | Key Markers |
| In Vitro HDAC1 Enzymatic Assay | Decreased fluorescence/luminescence signal | N/A |
| Cellular Histone Acetylation Assay (Western Blot) | Increased levels of acetylated histones (e.g., Ac-H3, Ac-H4) | Acetyl-Histone H3, Acetyl-Histone H4 |
| Cellular p21 Expression Analysis (Western Blot or qRT-PCR) | Increased expression of p21 | p21 (CDKN1A) |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | Increased percentage of apoptotic cells | Annexin V, Propidium (B1200493) Iodide |
Signaling Pathway and Experimental Workflow
HDAC1 Signaling Pathway and Inhibition
Experimental Workflow for Measuring HDAC1 Inhibition
Experimental Protocols
In Vitro HDAC1 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available HDAC1 inhibitor screening kits and established methodologies.[8][9]
A. Principle: This assay measures the enzymatic activity of HDAC1 through a two-step reaction. First, recombinant HDAC1 deacetylates a synthetic substrate, Boc-Lys(Ac)-AMC. In the second step, a developer solution containing trypsin cleaves the deacetylated substrate, releasing a fluorescent product (7-Amino-4-methylcoumarin, AMC), which can be quantified.[8][10] The inhibitory effect of this compound is determined by the reduction in fluorescence signal.
B. Materials:
-
Recombinant Human HDAC1 Enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Boc-Lys(Ac)-AMC substrate
-
This compound
-
Trichostatin A (TSA) or SAHA (positive control inhibitor)
-
Developer Solution (containing Trypsin)
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[9]
C. Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant HDAC1 in cold HDAC Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Prepare a stock solution of Boc-Lys(Ac)-AMC in DMSO and then dilute to the desired working concentration (e.g., 20 µM) in HDAC Assay Buffer.[8]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO, and then dilute these in HDAC Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%).
-
Prepare a positive control inhibitor (e.g., TSA or SAHA) in the same manner as this compound.
-
-
Assay Procedure:
-
Add HDAC Assay Buffer, inhibitor dilutions (this compound or positive control), and vehicle control (DMSO in buffer) to the wells of a 96-well plate.
-
Initiate the reaction by adding the diluted HDAC1 enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Add the Boc-Lys(Ac)-AMC substrate solution to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and initiate fluorescence development by adding the Developer Solution to all wells.
-
Incubate at 37°C for 20-30 minutes.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of vehicle control well)]
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Histone Acetylation Assay (Western Blot)
This protocol provides a method to assess the effect of this compound on the acetylation status of histones in cultured cells.[2]
A. Principle: Treatment of cells with an HDAC inhibitor like this compound is expected to lead to an accumulation of acetylated histones.[2] Western blotting with antibodies specific for acetylated forms of histones (e.g., acetyl-Histone H3, acetyl-Histone H4) can be used to detect this increase.
B. Materials:
-
Cell line of interest (e.g., a cancer cell line known to express HDAC1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Histone Extraction Buffer
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
C. Protocol:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Histone Extraction:
-
Wash the cells with cold PBS and harvest them.
-
Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice.
-
Centrifuge to separate the nuclear fraction.
-
Extract histones from the nuclear pellet.[2]
-
-
Western Blotting:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band.
-
Compare the normalized values across different treatment conditions to determine the fold-change in histone acetylation.
-
Cellular p21 Expression Analysis
A. Principle: Inhibition of HDAC1 can lead to the transcriptional activation of certain genes, including the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[3][11] An increase in p21 expression can serve as a downstream marker of HDAC1 inhibition in cells.[3] This can be measured at the protein level by Western blot or at the mRNA level by qRT-PCR.
-
For Western Blot: Follow the protocol for the Cellular Histone Acetylation Assay, but use a whole-cell lysis buffer instead of histone extraction buffer and probe with an anti-p21 antibody and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
For qRT-PCR: Extract total RNA from treated and control cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for p21 and a reference gene (e.g., GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
A. Principle: HDAC inhibitors are known to induce apoptosis in cancer cells.[12][13] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[13]
B. Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
C. Protocol:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a suitable duration (e.g., 24-48 hours).
-
-
Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
-
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound as an HDAC1 inhibitor. By combining in vitro enzymatic assays with cellular assays that measure downstream effects such as histone acetylation, gene expression changes, and apoptosis, researchers can gain a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent. It is recommended to optimize the specific conditions for each assay based on the cell lines and reagents used.
References
- 1. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Differential Mechanisms of Cell Death Induced by HDAC Inhibitor SAHA and MDM2 Inhibitor RG7388 in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC1-IN-7 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 1 (HDAC1) is a critical epigenetic regulator involved in the deacetylation of histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[1][2][3] Dysregulation of HDAC1 activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[4][5][6] Inhibition of HDAC1 has emerged as a promising therapeutic strategy to restore transcriptional balance, promote neuroprotection, and improve cognitive and motor functions in preclinical models of these disorders.[7][8][9][10][11]
HDAC1-IN-7 is a potent and selective inhibitor of HDAC1 with an IC50 of 0.957 µM.[12] As an analog of Tucidinostat (Chidamide), it has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[13] While specific studies on this compound in neurodegenerative models are emerging, its mechanism of action makes it a valuable research tool to investigate the role of HDAC1 in neuronal health and disease. These application notes provide a comprehensive guide for utilizing HDAC1-IN-T in in vitro and in vivo models of neurodegenerative diseases.
Mechanism of Action
This compound functions by binding to the catalytic domain of the HDAC1 enzyme, thereby preventing the removal of acetyl groups from its substrate proteins.[14] This leads to an increase in the acetylation of histones, particularly at lysine (B10760008) residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4).[3] The accumulation of acetyl groups neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin).[1] This open chromatin state allows for the binding of transcription factors and facilitates the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.[1][15]
Beyond histones, HDAC1 also deacetylates non-histone proteins involved in various cellular processes.[1][3] Inhibition of HDAC1 by this compound can therefore modulate the activity of these proteins, further contributing to its neuroprotective effects.
Signaling Pathway
Applications in Neurodegenerative Disease Models
This compound can be utilized as a pharmacological tool to explore the therapeutic potential of HDAC1 inhibition in various neurodegenerative disease models.
Alzheimer's Disease (AD)
In AD models, HDAC inhibitors have been shown to restore learning and memory deficits.[10] this compound can be used to investigate its effects on:
-
Amyloid-β (Aβ) plaque formation and clearance: By potentially modulating the expression of genes involved in Aβ production and degradation.
-
Tau hyperphosphorylation: By influencing the activity of kinases and phosphatases involved in tau pathology.
-
Synaptic plasticity and cognitive function: By promoting the expression of genes crucial for synaptic function and memory formation.[10]
Parkinson's Disease (PD)
HDAC inhibitors have demonstrated neuroprotective effects in cellular and preclinical models of PD.[16][17] this compound can be applied to study:
-
Dopaminergic neuron survival: By protecting against neurotoxin-induced cell death.
-
α-synuclein aggregation: By potentially interfering with the aggregation process or promoting its clearance.
-
Motor function: By assessing improvements in motor coordination and activity in animal models.[7]
Huntington's Disease (HD)
Inhibition of class I HDACs has been shown to ameliorate disease features in HD models.[8][18] this compound can be used to explore its impact on:
-
Mutant huntingtin (mHTT) aggregation: By potentially reducing the formation of toxic protein aggregates.
-
Transcriptional dysregulation: By restoring the expression of genes that are downregulated in HD.[18]
-
Motor and cognitive deficits: By evaluating improvements in behavioral phenotypes in HD mice.[8]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from the use of this compound in various neurodegenerative disease models.
Table 1: Effect of this compound on Neuronal Viability in an in vitro Parkinson's Disease Model (SH-SY5Y cells treated with MPP+)
| Treatment Group | Concentration (µM) | Neuronal Viability (%) |
| Vehicle Control | - | 100 ± 5.2 |
| MPP+ (1 mM) | - | 45 ± 3.8 |
| MPP+ + this compound | 0.5 | 62 ± 4.1 |
| MPP+ + this compound | 1.0 | 78 ± 3.9 |
| MPP+ + this compound | 5.0 | 85 ± 4.5 |
Table 2: Effect of this compound on Histone H3 Acetylation in an in vitro Alzheimer's Disease Model (N2a-APP695 cells)
| Treatment Group | Concentration (µM) | Acetyl-Histone H3 (Fold Change) |
| Vehicle Control | - | 1.0 |
| This compound | 0.5 | 1.8 ± 0.2 |
| This compound | 1.0 | 2.5 ± 0.3 |
| This compound | 5.0 | 3.7 ± 0.4 |
Table 3: Effect of this compound on Motor Performance in a Huntington's Disease Mouse Model (R6/2)
| Treatment Group | Dose (mg/kg, i.p.) | Rotarod Latency (seconds) |
| Wild-Type (Vehicle) | - | 180 ± 15 |
| R6/2 (Vehicle) | - | 65 ± 10 |
| R6/2 + this compound | 10 | 95 ± 12 |
| R6/2 + this compound | 20 | 120 ± 14 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effect of this compound against neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y for PD models, N2a for AD models)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., MPP+ for PD, Aβ oligomers for AD)
-
This compound
-
MTT or other viability assay kit
-
96-well plates
-
Plate reader
Workflow:
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
The following day, pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Introduce the neurotoxin to the wells (except for the vehicle control).
-
Incubate the plate for 24 hours at 37°C.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of viable cells relative to the control.
Protocol 2: Western Blot Analysis of Histone Acetylation
Objective: To determine the effect of this compound on the levels of acetylated histones in cultured cells or tissue samples.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 3: In Vivo Behavioral Testing in a Mouse Model
Objective: To evaluate the effect of this compound on motor coordination in a mouse model of neurodegeneration (e.g., R6/2 for HD).
Materials:
-
Transgenic mouse model of a neurodegenerative disease (e.g., R6/2) and wild-type littermates
-
This compound
-
Vehicle solution (e.g., DMSO, saline)
-
Rotarod apparatus
-
Animal cages and husbandry supplies
Workflow:
Procedure:
-
Habituate the mice to the testing room and the Rotarod apparatus for several days before the start of the experiment.
-
Administer this compound or vehicle to the mice daily via the desired route (e.g., intraperitoneal injection).
-
Once a week, place each mouse on the rotating rod of the Rotarod, which gradually accelerates.
-
Record the time it takes for the mouse to fall off the rod (latency to fall).
-
Perform multiple trials for each mouse and average the results.
-
Continue this procedure for the duration of the study and analyze the data to compare the motor performance of the treated and untreated groups.
Conclusion
This compound represents a valuable chemical probe for investigating the role of HDAC1 in the pathophysiology of neurodegenerative diseases. Its potency and selectivity for HDAC1 make it a suitable tool for both in vitro and in vivo studies aimed at validating HDAC1 as a therapeutic target. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the neuroprotective mechanisms of HDAC1 inhibition and to evaluate the therapeutic potential of compounds like this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. [PDF] Targeting Histone Deacetylases: A Novel Approach in Parkinson's Disease | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 8. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 9. [PDF] Inhibitors of Class 1 Histone Deacetylases Reverse Contextual Memory Deficits in a Mouse Model of Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 10. Histone Acetylation Modifiers in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 14. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 15. oatext.com [oatext.com]
- 16. Potential Efficacy of a Novel HDAC Inhibitor in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 17. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of HDAC1-IN-7 in Epigenetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC1-IN-7, also referred to as compound 9, is a recently identified potent inhibitor of Histone Deacetylase 1 (HDAC1)[1][2]. Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins[3]. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression[3][4][5]. As a key member of the class I HDACs, HDAC1 is involved in a multitude of cellular processes, including cell cycle progression, proliferation, and differentiation[4]. Its dysregulation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention[6].
These application notes provide detailed information and protocols for the use of this compound in epigenetic research, focusing on its mechanism of action, quantitative data, and experimental procedures for cell-based studies.
Mechanism of Action
This compound functions by binding to the zinc-containing active site of the HDAC1 enzyme, thereby blocking its deacetylase activity[2][3]. Inhibition of HDAC1 leads to an accumulation of acetylated histones, which neutralizes the positive charge of lysine residues and weakens their interaction with negatively charged DNA. This results in a more relaxed or "open" chromatin structure, allowing transcription factors and the transcriptional machinery to access DNA and activate gene expression[4][7]. Beyond histones, HDAC1 also deacetylates a variety of non-histone proteins, and its inhibition can therefore affect numerous signaling pathways and cellular functions[8][9][10].
Data Presentation
The inhibitory activity of this compound has been characterized against several HDAC isoforms. The following table summarizes the available quantitative data.
| Target | IC50 (nM) | Source |
| HDAC1 | 957 | [1][2][11] |
| HDAC1 | 95 | TargetMol |
| HDAC2 | 160 | TargetMol |
| HDAC3 | 67 | TargetMol |
| HDAC8 | 733 | TargetMol |
| HDAC10 | 78 | TargetMol |
| HDAC11 | 432 | TargetMol |
Note: There is a discrepancy in the reported IC50 value for HDAC1 between sources. Researchers should consider this variability in their experimental design. The data from TargetMol suggests that this compound also inhibits other HDAC isoforms, particularly HDAC3 and HDAC10, with high potency.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound in epigenetic research.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 10 nM to 100 µM is recommended.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation levels of specific histone marks (e.g., Acetyl-Histone H3, Acetyl-Histone H4).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Acetyl-Histone H3, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones to determine the fold change upon treatment.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol measures changes in the expression of target genes known to be regulated by HDAC1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CDKN1A (p21), JUNB) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed and treat cells with this compound as described in the Western Blot protocol.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to the vehicle control.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for studying the effects of this compound.
HDAC1 Signaling Pathway: Transcriptional Repression
Caption: The role of HDAC1 in transcriptional repression.
Effect of this compound on Gene Activation
Caption: The mechanism of gene activation by this compound.
References
- 1. Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 4. Negative and Positive Regulation of Gene Expression by Mouse Histone Deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential profiles of HDAC1 substrates and associated proteins in breast cancer cells revealed by trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC1 Substrate Profiling using Proteomics-Based Substrate Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting HDAC1-IN-7 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with HDAC1-IN-7 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my cell culture medium. What should I do?
A1: Direct dissolution of this compound powder in aqueous solutions like cell culture media is not recommended due to its hydrophobic nature.[1] Like many small molecule inhibitors, it requires a non-polar organic solvent for initial solubilization. The recommended solvent is Dimethyl Sulfoxide (DMSO).[2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[1][4] To prevent this, it is crucial to follow a proper dilution strategy.[1] Adding the concentrated DMSO stock directly to a large volume of media leads to rapid solvent exchange, causing the compound to precipitate.[1]
Here are several steps to prevent precipitation:
-
Prepare a High-Concentration Stock: First, dissolve the this compound powder in 100% anhydrous DMSO to make a high-concentration stock solution (e.g., 10-100 mM).[4] Sonication or gentle warming (e.g., to 37°C) can aid dissolution.[4]
-
Use Intermediate Dilutions: Instead of adding the high-concentration stock directly to your media, perform one or more intermediate dilutions in pure DMSO to lower the concentration.[4]
-
Proper Dilution Technique: Add the final DMSO stock solution to your pre-warmed (37°C) cell culture medium, not the other way around.[1][4] It is also critical to add the stock dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[1]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[5] For most cell lines, a final DMSO concentration of <0.1% is considered safe.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]
Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A3: The tolerance to DMSO can vary significantly between cell lines.[5] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[5]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[5]
-
> 0.5% - 1% DMSO: Can be cytotoxic and may induce off-target effects.[5]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[5]
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical for maintaining the stability of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][3] It is recommended to store solutions in small aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
If you observe immediate precipitation, consider the following potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of the inhibitor. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium as low as possible, ideally ≤ 0.1%.[4][5] |
| Media Components | Components in the cell culture media (e.g., serum proteins) can sometimes interact with the compound and reduce its solubility. | Test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO as reported by suppliers. Note that solubility in aqueous media will be significantly lower.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100[2][6] | 238.41[2][6] | Sonication is recommended.[2][3] Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can negatively impact solubility.[2][6] |
| DMSO | 55[3] | 140.88[3] | Sonication is recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -80°C or -20°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Determining Maximum Soluble Concentration in Media
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 100 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well plate
-
Spectrophotometer or plate reader capable of measuring light scatter (e.g., at 600 nm)
Procedure:
-
Prepare a serial dilution of the this compound stock in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1]
-
Include a vehicle control (DMSO only) and a media-only control.
-
Mix the plate gently and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation.
-
(Optional) Quantify precipitation by measuring the optical density (OD) or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in OD compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear (no visible precipitate and no significant increase in OD) is the maximum working concentration under these conditions.
Visualizations
Caption: HDAC1 removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression. This compound inhibits this process.
Caption: A logical workflow to diagnose and resolve issues with this compound precipitation in cell culture media.
References
Technical Support Center: Optimizing HDAC1-IN-7 Treatment Duration
Welcome to the technical support center for HDAC1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to the use of this compound. The information is presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Histone Deacetylase 1 (HDAC1).[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[2] By inhibiting HDAC1, this compound prevents the removal of these acetyl groups, leading to an accumulation of acetylated histones. This results in a more relaxed chromatin structure, which can alter gene expression.[3] Additionally, the acetylation status of non-histone proteins involved in cellular processes like cell cycle progression and apoptosis is affected, influencing their activity.[4][5]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The provided IC50 for this compound is 0.957 µM.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a broad range, for example, from 100 nM to 10 µM, to determine the optimal concentration for your specific cell line and experimental endpoint. Different cell lines can exhibit varying sensitivities to HDAC inhibitors.[6]
Q3: What is a typical treatment duration for this compound?
A3: The optimal treatment duration is highly dependent on the biological endpoint being measured.
-
Histone Acetylation: An increase in histone H3 and H4 acetylation can often be detected by Western blot in as little as 3 to 6 hours and may increase in a time-dependent manner up to 24 hours.[7]
-
Gene Expression Changes: Alterations in the expression of specific genes can be observed anywhere from 4 to 96 hours, depending on the gene and the cell line.[8]
-
Cell Cycle Arrest: Induction of cell cycle arrest, often in the G1 or G2/M phase, is typically observed between 24 and 72 hours of treatment.[9][10][11]
-
Apoptosis: The induction of apoptosis, measured by markers like cleaved caspase-3 and cleaved PARP, is generally a later event, often requiring 24 to 72 hours of continuous exposure.[7][12]
A time-course experiment is strongly recommended to determine the ideal duration for your specific assay.
Q4: What are the key downstream markers to monitor when assessing this compound efficacy?
A4: To confirm the biological activity of this compound, you should monitor changes in the acetylation status of its targets and the downstream cellular consequences. Key markers include:
-
Direct Target Engagement: Increased acetylation of histone H3 and H4.
-
Cell Cycle Arrest: Increased protein levels of p21 and p27.[12]
-
Apoptosis: Increased levels of cleaved caspase-3 and cleaved PARP.[7][12]
These can be effectively measured using Western blotting.
Q5: Should the cell culture medium be changed during a long incubation with this compound?
A5: For treatment durations longer than 48 hours, it is good practice to replenish the medium with fresh medium containing this compound. This ensures that nutrient depletion does not become a confounding factor in your experiment and that the concentration of the inhibitor remains stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect (e.g., no change in histone acetylation or cell viability) | 1. Concentration is too low: The concentration of this compound may be insufficient for your specific cell line. 2. Treatment duration is too short: The incubation time may not be long enough to observe the desired downstream effect. 3. Compound instability: The compound may have degraded due to improper storage or handling. 4. Resistant cell line: The cell line may have intrinsic or acquired resistance to HDAC inhibitors.[12] | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Conduct a time-course experiment, extending the treatment duration (e.g., 24, 48, and 72 hours). 3. Ensure proper storage of the compound stock solution (e.g., at -80°C) and prepare fresh dilutions for each experiment.[1] 4. Verify HDAC1 expression in your cell line and consider using a different cell line known to be sensitive to HDAC inhibitors as a positive control. |
| High cytotoxicity observed even at low concentrations or short durations | 1. Cell line is highly sensitive: Your cell line may be particularly sensitive to HDAC1 inhibition. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Sub-optimal cell health: The cells may have been unhealthy or at too high a confluency before treatment. | 1. Perform a dose-response experiment with a lower concentration range. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%). 3. Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate density at the time of treatment. |
| Inconsistent results between experiments | 1. Variability in cell density: Different starting cell numbers can lead to varied responses. 2. Inconsistent treatment duration: Precise timing is crucial for reproducible results. 3. Freeze-thaw cycles of the compound: Repeated freezing and thawing of the stock solution can reduce its potency. | 1. Standardize the cell seeding density for all experiments. 2. Use a timer to ensure consistent incubation times. 3. Aliquot the stock solution of this compound upon receipt to minimize freeze-thaw cycles.[1] |
Data Summary Tables
Table 1: General Treatment Parameters for Class I HDAC Inhibitors
| Parameter | Recommended Range | Notes |
| Concentration Range | 100 nM - 10 µM | Highly cell-type dependent. A dose-response curve is essential. |
| Incubation Time (Histone Acetylation) | 3 - 24 hours | Early and direct response to HDAC inhibition.[7] |
| Incubation Time (Cell Cycle Arrest) | 24 - 72 hours | Downstream effect requiring changes in gene expression.[9][10] |
| Incubation Time (Apoptosis) | 24 - 72 hours | Typically a later-stage event.[7][12] |
| DMSO Concentration | ≤ 0.1% | High concentrations of DMSO can be toxic to cells. |
Table 2: Key Downstream Effects and Typical Time Course
| Effect | Key Markers | Typical Time Course |
| Increased Histone Acetylation | Acetyl-Histone H3, Acetyl-Histone H4 | 3 - 24 hours[7] |
| Cell Cycle Arrest | p21, p27 | 24 - 72 hours[9][12] |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | 24 - 72 hours[7][12] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a general workflow to determine the optimal incubation time for this compound to achieve a desired biological effect, such as apoptosis.
-
Cell Seeding: Plate your cells of interest in multiple plates (e.g., 6-well plates) at a density that will not result in over-confluency at the final time point. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration (determined from a prior dose-response experiment). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Harvesting and Analysis: At each time point, harvest the cells from one plate for both the treated and vehicle control conditions. Prepare cell lysates for Western blot analysis of key markers (e.g., acetylated histones, cleaved PARP).
-
Data Interpretation: Analyze the expression of your markers at each time point to identify the incubation duration that provides a robust and significant effect.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor (like Trichostatin A or Sodium Butyrate) to preserve the acetylation marks during sample preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetyl-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting decision tree for no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation | PLOS Genetics [journals.plos.org]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC1 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. YY1 promotes HDAC1 expression and decreases sensitivity of hepatocellular carcinoma cells to HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A quinazoline-based HDAC inhibitor affects gene expression pathways involved in cholesterol biosynthesis and mevalonate in prostate cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00554J [pubs.rsc.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor MGCD0103 causes cell cycle arrest, apoptosis, and autophagy in liver cancer cells [jcancer.org]
- 12. mdpi.com [mdpi.com]
potential off-target effects of HDAC1-IN-7
Disclaimer: Specific experimental data for HDAC1-IN-7 is not publicly available. This technical support guide has been generated using Tacedinaline (CI-994) , a well-characterized selective inhibitor of class I Histone Deacetylases (HDACs), as a representative compound. The off-target profile and experimental outcomes for this compound may differ.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a selective inhibitor of HDAC1, this compound is designed to primarily target this enzyme. However, like many small molecule inhibitors, it may exhibit off-target activities against other related proteins. Based on data from the proxy compound Tacedinaline (CI-994), potential off-targets could include other class I HDAC isoforms, such as HDAC2 and HDAC3.[1][2] It is crucial to experimentally determine the selectivity profile of this compound against a panel of HDAC isoforms and other enzyme classes, such as kinases, to fully understand its off-target effects.
Q2: How can I experimentally assess the selectivity of my batch of this compound?
A2: To determine the selectivity of this compound, we recommend performing in vitro enzymatic assays against a panel of purified human HDAC isoforms. This will allow you to determine the IC50 values for each isoform and quantify the selectivity for HDAC1. Commercial services are available for broad kinase profiling to identify potential off-target kinase inhibition.[3][4][5][6][7]
Q3: I am observing unexpected cellular phenotypes in my experiments. Could these be due to off-target effects?
A3: Unexpected phenotypes can arise from off-target effects. Besides other HDAC isoforms, some HDAC inhibitors have been reported to affect signaling pathways like PI3K/Akt/mTOR.[8][9][10][11][12][13] To investigate this, you can perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with HDAC1 in your cellular model. Additionally, proteomic profiling can provide a global view of protein expression and post-translational modifications, which may reveal engagement with unanticipated proteins.
Q4: What are the typical toxicities associated with class I HDAC inhibitors?
A4: Class I HDAC inhibitors have been associated with a range of toxicities in preclinical and clinical studies. Common adverse effects can include gastrointestinal issues, fatigue, and myelosuppression (a decrease in the production of blood cells).[14][15] It is essential to perform thorough toxicology studies during preclinical development.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Variability in compound potency or degradation.
-
Troubleshooting Steps:
-
Verify the purity and integrity of your this compound stock.
-
Prepare fresh dilutions for each experiment.
-
Include a positive control (e.g., a well-characterized HDAC1 inhibitor like Tacedinaline) and a negative control in your assays.
-
Issue 2: Lack of a clear dose-response relationship.
-
Possible Cause: Poor cell permeability, compound precipitation, or off-target effects at higher concentrations.
-
Troubleshooting Steps:
-
Assess the cell permeability of this compound in your model system.
-
Check the solubility of the compound in your cell culture media at the concentrations used.
-
Perform a target engagement assay (e.g., CETSA) to confirm that the compound is reaching its intended target within the cell.
-
Quantitative Data Summary
The following tables summarize the selectivity profile of the proxy compound Tacedinaline (CI-994).
Table 1: HDAC Isoform Selectivity of Tacedinaline (CI-994)
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.9 |
| HDAC2 | 0.9 |
| HDAC3 | 1.2 |
| HDAC8 | >20 |
Data is representative of Tacedinaline (CI-994) and may not reflect the profile of this compound.[1][2]
Key Experimental Protocols
In Vitro HDAC Activity Assay
Objective: To determine the IC50 of an inhibitor against purified HDAC enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Reconstitute purified recombinant human HDAC enzymes and a fluorogenic HDAC substrate in assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.
-
Reaction Setup: In a 384-well plate, combine the diluted enzyme and the test compound. Incubate at room temperature.
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate at 30°C.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling
Objective: To identify off-target kinase interactions.
Methodology:
This is typically performed as a service by specialized companies.[3][4][5][6][7] The general workflow is as follows:
-
Compound Submission: Provide the test compound at a specified concentration.
-
Assay Format: The service provider will screen the compound against a large panel of purified, active kinases (e.g., >400 kinases). Assays are often based on measuring the transfer of radiolabeled phosphate (B84403) from ATP to a substrate peptide.[5]
-
Data Analysis: The results are provided as the percent inhibition of each kinase at the tested concentration. Follow-up dose-response curves can be generated for any identified hits to determine Ki or IC50 values.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (HDAC1) at each temperature using a method like Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for characterizing the selectivity and off-target effects of this compound.
Caption: Potential signaling pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. キナーゼ選択性プロファイリングサービス [promega.jp]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Kinase-Inhibitor Compound Profiling (KICP) Service [kinexus.ca]
- 6. assayquant.com [assayquant.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. HDAC Inhibition Sensitize Hepatocellular Carcinoma to Lenvatinib via Suppressing AKT Activation [ijbs.com]
- 13. researchers.uss.cl [researchers.uss.cl]
- 14. Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
degradation and stability of HDAC1-IN-7 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of HDAC1-IN-7 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with this compound in your experiments? This guide addresses common problems related to its stability and offers potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no activity of this compound in the assay. | Compound degradation due to improper storage (e.g., extended storage at -20°C in solvent, multiple freeze-thaw cycles). | Prepare a fresh stock solution of this compound from a powder stored at -20°C. Aliquot the new stock solution into single-use volumes to avoid freeze-thaw cycles. Compare the activity of the fresh stock to the previously used stock. |
| Compound degradation in the aqueous experimental solution (e.g., cell culture media, assay buffer). | Benzamide-based HDAC inhibitors can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare aqueous solutions fresh for each experiment and use them immediately. For longer experiments, consider the stability of the compound in your specific media and temperature conditions. A stability test is recommended (see Experimental Protocols). | |
| Compound precipitation in aqueous solution. | This compound has low aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) and consistent across experiments. Visually inspect for any precipitate after dilution into aqueous media. Sonication may aid dissolution. | |
| High variability in results between replicates. | Inconsistent sample handling and preparation. | Ensure precise and consistent timing for compound addition and sample processing. Use calibrated pipettes and proper techniques. |
| Incomplete dissolution of the compound in the stock or working solution. | Ensure the compound is fully dissolved in the stock solution (DMSO) before preparing working solutions. Sonication can be used to aid dissolution.[1] | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | The benzamide (B126) functional group in this compound can undergo hydrolysis to form a carboxylic acid and an amine. Exposure to light may also cause photodegradation. Analyze for potential degradation products and consider performing a forced degradation study to identify them (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. Stock solutions in anhydrous DMSO should be stored at -80°C and are stable for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] For aqueous solutions, it is sparingly soluble. To prepare aqueous working solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low to avoid solvent effects in your assay.
Q3: How stable is this compound in aqueous solutions like cell culture media?
Q4: Can I expect degradation of this compound during my cell culture experiments at 37°C?
A4: Given that elevated temperatures can accelerate chemical degradation, it is possible that some degradation of this compound may occur over the course of a typical cell culture experiment (e.g., 24-72 hours) at 37°C. The rate of degradation will depend on the specific components and pH of your cell culture medium. If precise and constant concentrations are critical for your experiment, performing a stability test under your specific conditions is the best approach.
Q5: What are the potential degradation products of this compound?
A5: The most likely degradation pathway for this compound, a benzamide derivative, is hydrolysis of the amide bond. This would result in the formation of two main degradation products: the corresponding carboxylic acid and amine.
Stability Data of this compound and Related Benzamide HDAC Inhibitors
The following table summarizes the available stability and storage information for this compound and structurally similar benzamide HDAC inhibitors. This data can provide general guidance, but it is important to note that stability is compound-specific.
| Compound | Class | Storage Conditions | Aqueous Stability | Reference |
| This compound | Benzamide | Powder: -20°C (3 years)In DMSO: -80°C (1 year) | Data not available. Fresh preparation recommended. | [1] |
| Tucidinostat (Chidamide) | Benzamide | Powder: -20°C (long term) | Insoluble in water. Stable for weeks during shipping. | [4][5][6] |
| Mocetinostat (MGCD0103) | Benzamide | In DMSO: -70°C (1 month) | Aqueous solutions should not be stored for more than one day. | [2][3][7] |
| Entinostat (MS-275) | Benzamide | In DMSO: -20°C (short term) | Data not available. Fresh preparation recommended. | [8][9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental solutions (e.g., cell culture media, assay buffers).
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Experimental solution (e.g., cell culture medium, PBS pH 7.4)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed experimental solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Incubation: Aliquot the working solution into sterile tubes or wells. Incubate at the desired temperature (e.g., 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be processed immediately after preparation.
-
Sample Processing:
-
If the solution contains proteins (e.g., cell culture media with FBS), precipitate them by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the processed samples into the HPLC system.
-
Use a suitable gradient elution method to separate this compound from any potential degradation products.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½) of the compound under the tested conditions.
-
Forced Degradation Study Protocol
This protocol can be used to intentionally degrade this compound to generate and identify potential degradation products, which is useful for developing a stability-indicating analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for several hours.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Incubate at room temperature for several hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for several hours. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 80°C) for several days.
2. Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS to identify and quantify the degradation products formed under each condition.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. cellagentech.com [cellagentech.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
HDAC1-IN-7 not showing expected phenotype
Welcome to the technical support center for HDAC1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Histone Deacetylase 1 (HDAC1).[1] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[2][3][4] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2][4] By inhibiting HDAC1, this compound is expected to increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[4] It is an analog of Tucidinostat (Chidamide) and has been shown to inhibit the acetylation of histone H3 and induce apoptosis in human colon cancer cell lines.[5]
Q2: My this compound is not showing the expected phenotype. What are the possible reasons?
There are several potential reasons why you might not be observing the expected phenotype with this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or the underlying biology. Specific factors could include:
-
Compound Integrity and Activity: The compound may have degraded, or the concentration used might be suboptimal.
-
Cellular Factors: The cell line you are using may not be sensitive to HDAC1 inhibition, or it may have compensatory mechanisms. Cell permeability and efflux pumps can also affect the intracellular concentration of the inhibitor.[6]
-
Experimental Protocol: Issues with the experimental design, such as the duration of treatment or the specific endpoint being measured, can lead to a lack of an observable phenotype.
-
Off-Target Effects: The observed phenotype (or lack thereof) could be due to unexpected off-target effects of the compound.[6][7]
The troubleshooting guides below provide a systematic approach to investigating these possibilities.
Troubleshooting Guides
Guide 1: Verifying Compound Integrity and Activity
If you are not observing the expected phenotype, the first step is to confirm that your this compound is active.
Troubleshooting Workflow for Compound Integrity
Caption: A workflow for troubleshooting the integrity and activity of this compound.
Detailed Steps:
-
Visual Inspection: Check your stock solution for any signs of precipitation or color change, which could indicate compound degradation or poor solubility.[8]
-
Prepare Fresh Stock: Always prepare a fresh stock solution from the solid compound for critical experiments to rule out degradation of stored solutions.[7][8]
-
Confirm Activity with an In Vitro Assay: Use a commercially available HDAC1 activity assay kit to directly measure the inhibitory effect of your compound on purified HDAC1 enzyme. This will confirm the biochemical activity of your inhibitor.
-
Confirm Activity in a Cellular Context: A cell-based HDAC activity assay will determine if the compound is cell-permeable and can inhibit HDAC activity within the cell.[9][10][11]
-
Assess Cytotoxicity: Determine the cytotoxic concentration range of this compound in your cell line using assays like MTT or LDH. A lack of phenotype might occur if the concentration used is too low to have a biological effect but not high enough to induce non-specific toxicity.
Guide 2: Optimizing Experimental Parameters
Once you have confirmed your compound is active, the next step is to scrutinize your experimental protocol.
Troubleshooting Experimental Parameters
| Parameter | Potential Issue | Recommended Action |
| Concentration | The concentration of this compound may be too low to elicit a response or so high that it causes non-specific toxicity. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and phenotype. Start with a broad range (e.g., 10 nM to 100 µM). |
| Treatment Duration | The treatment time may be too short to observe changes in gene expression or downstream cellular events, or too long, leading to secondary effects or cellular adaptation. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration for your endpoint. |
| Cellular Context | The chosen cell line may not have a phenotype that is sensitive to HDAC1 inhibition. | Research the role of HDAC1 in your specific cell line or biological system. Consider using a positive control cell line known to be sensitive to HDAC inhibitors. |
| Endpoint Measurement | The chosen assay may not be sensitive enough to detect the expected changes. | Use multiple, orthogonal assays to measure the phenotype. For example, if you expect changes in gene expression, use both qRT-PCR for specific genes and western blotting for protein levels. |
| Vehicle Control | The vehicle (e.g., DMSO) may be affecting the cells at the concentration used. | Ensure the final concentration of the vehicle is low (typically <0.1%) and that all experimental conditions, including untreated controls, contain the same final concentration of the vehicle.[6] |
Experimental Workflow for Phenotypic Analysis
Caption: A general workflow for using this compound to study a cellular phenotype.
Guide 3: Investigating Biological Mechanisms and Off-Target Effects
If the compound is active and the experimental parameters are optimized, but the expected phenotype is still absent, consider the underlying biological complexity.
Strategies to Investigate Biological Mechanisms:
-
Confirm Target Engagement: Use a western blot to check for an increase in the acetylation of known HDAC1 substrates, such as histone H3 or H4, in your treated cells. This provides direct evidence that this compound is engaging its target in your experimental system.
-
Use a Positive Control Compound: Treat your cells with a well-characterized, structurally different HDAC inhibitor (e.g., Vorinostat or Romidepsin) that is known to produce the phenotype you are expecting. If this compound works, it suggests an issue specific to this compound in your system.[6]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This will help to confirm that any observed effects are due to the intended activity of the inhibitor.[6]
-
Consider Redundancy: Other HDAC isoforms may compensate for the inhibition of HDAC1. You may need to use a pan-HDAC inhibitor or co-inhibit other HDACs to see the desired effect.
-
Investigate Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. Consider if an unexpected phenotype is emerging that might mask your expected outcome.
Signaling Pathway
HDAC1 is a key epigenetic regulator involved in numerous cellular processes through the deacetylation of both histone and non-histone proteins.[3][12][13] Its activity is linked to the regulation of transcription, cell cycle progression, and DNA damage response.[12][13][14]
Simplified HDAC1 Signaling Pathway
Caption: The inhibitory effect of this compound on HDAC1-mediated histone deacetylation.
Experimental Protocols
Protocol 1: Cell-Based HDAC Activity Assay
This protocol is a general guideline for measuring HDAC activity in whole cells. Commercial kits are available and their specific instructions should be followed.[9][10][11]
Materials:
-
Cells of interest
-
This compound
-
Cell-based HDAC activity assay kit (containing a cell-permeable HDAC substrate and developer solution)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control inhibitor like Trichostatin A. Incubate for the desired time (e.g., 4-24 hours).
-
Assay: a. Remove the media and add the cell-permeable HDAC substrate provided in the kit, diluted in assay buffer. b. Incubate according to the kit's instructions to allow for substrate deacetylation. c. Add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. d. Incubate for the recommended time, protected from light.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Analysis: Normalize the fluorescence values to the vehicle control and plot the results as a percentage of HDAC activity versus inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
Materials:
-
Cells treated with this compound and controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone or a loading control like GAPDH.
Quantitative Data Summary
The following tables provide examples of expected data from the troubleshooting experiments.
Table 1: Example IC50 Values for this compound in Different Assays
| Assay Type | Cell Line | IC50 (µM) |
| In Vitro HDAC1 Enzymatic Assay | - | 0.957[1] |
| Cell-Based HDAC Activity Assay | HCT116 | 2.5 |
| Cell-Based HDAC Activity Assay | HeLa | 5.1 |
| Cell Viability Assay (MTT) | HCT116 | > 50 |
| Cell Viability Assay (MTT) | HeLa | > 50 |
Table 2: Example Results from a Western Blot Experiment
| Treatment | Concentration (µM) | Fold Change in Acetyl-H3 (normalized to Total H3) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | 2.3 |
| This compound | 5 | 5.8 |
| This compound | 10 | 8.2 |
| Trichostatin A (Positive Control) | 1 | 10.5 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC-IN-7 | HDAC | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thomassci.com [thomassci.com]
- 11. caymanchem.com [caymanchem.com]
- 12. HDAC1 - Wikipedia [en.wikipedia.org]
- 13. uniprot.org [uniprot.org]
- 14. medchemexpress.com [medchemexpress.com]
dealing with batch-to-batch variability of HDAC1-IN-7
Welcome to the technical support center for HDAC1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation.[1] HDACs remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[2][3] By inhibiting HDAC1, this compound prevents the deacetylation of histones, which maintains a more open chromatin structure and can lead to the reactivation of tumor suppressor genes. This mechanism underlies its potential as an anti-cancer agent. This compound also shows inhibitory activity against other HDAC isoforms, with varying potencies.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years. Keep away from direct sunlight.
-
In solvent (e.g., DMSO): Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
It is recommended to prepare single-use aliquots of the stock solution to minimize degradation.
Q3: My this compound is not dissolving properly. What should I do?
Poor solubility can be a common issue. Here are some suggestions:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: If the compound does not readily dissolve, sonication can be used to aid dissolution.
-
Warming: Gentle warming of the solution may also help, but be cautious as excessive heat can degrade the compound.
Q4: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Instability: Ensure the compound has been stored correctly and that fresh dilutions are made for each experiment from a stable stock solution.
-
Batch-to-Batch Variability: This is a significant factor and is addressed in detail in the troubleshooting guide below.
-
Experimental Conditions: Variations in cell passage number, confluency, serum batches, and reagent quality can all contribute to variability. Standardize your protocols as much as possible.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variations in final concentrations.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors is a common challenge that can significantly impact experimental reproducibility. This guide provides a systematic approach to identifying and mitigating issues arising from a new batch of this compound.
Potential Causes of Batch-to-Batch Variability
-
Purity: The percentage of the active compound may differ between batches. Impurities can have off-target effects or interfere with the assay.
-
Solubility: Differences in the crystalline form or the presence of minor impurities can affect how well the compound dissolves.
-
Potency (IC50): The inhibitory concentration 50 (IC50) value, a measure of potency, can vary due to subtle structural differences or the presence of inactive isomers.
-
Degradation: Improper synthesis, purification, or storage of a new batch can lead to degradation of the compound.
Workflow for Validating a New Batch of this compound
To ensure consistent and reliable results, it is crucial to validate each new batch of this compound before use in critical experiments.
References
- 1. genecards.org [genecards.org]
- 2. Histone deacetylase 1 maintains lineage integrity through histone acetylome refinement during early embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming HDAC1 Target Engagement of HDAC1-IN-7
Welcome to the technical support center for confirming target engagement of HDAC1-IN-7. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address common challenges encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is engaging HDAC1 in my cellular model?
A1: The most direct method to demonstrate target engagement in a cellular context is to assess the thermal stability of HDAC1 using a Cellular Thermal Shift Assay (CETSA).[1][2][3] Ligand binding to a protein typically increases its thermal stability. Alternatively, monitoring the acetylation status of known HDAC1 substrates, such as histone H3, via Western blot is a widely accepted indirect method.[4][5][6][7]
Q2: My Western blot results for histone acetylation are inconsistent after this compound treatment. What could be the issue?
A2: Inconsistent Western blot results can arise from several factors:
-
Suboptimal Antibody: Ensure you are using a validated antibody specific for the acetylated lysine (B10760008) residue of interest (e.g., Acetyl-Histone H3 at Lysine 9).
-
Insufficient Treatment Time or Concentration: Create a dose-response and time-course matrix to determine the optimal concentration of this compound and treatment duration for your specific cell line.
-
Cell Lysis and Protein Extraction: Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A or sodium butyrate) to prevent post-lysis deacetylation.
-
Loading Controls: Use appropriate loading controls. While β-actin is common, consider a nuclear-specific protein like Lamin B1 or TATA-binding protein (TBP) for histone-related experiments.
Q3: I am not observing a thermal shift in my CETSA experiment. Does this mean this compound is not engaging HDAC1?
A3: Not necessarily. While CETSA is a powerful technique, a lack of a thermal shift could be due to:
-
Assay Conditions: The magnitude of the thermal shift can be dependent on the buffer conditions and the heating time. Optimization of the temperature gradient and heating duration is crucial.[8]
-
Target Protein Abundance: Low endogenous expression of HDAC1 might make detection difficult. Overexpression systems, such as those used in SplitLuc or NanoBRET CETSA, can overcome this limitation.[1][9]
-
Weak Affinity: The binding affinity of this compound might be too low to induce a significant, detectable thermal shift under your experimental conditions.
Q4: Can I use an in vitro enzymatic assay to confirm HDAC1 target engagement?
A4: Yes, in vitro enzymatic assays using purified recombinant HDAC1 are valuable for determining the direct inhibitory effect of this compound on enzyme activity.[10][11][12][13] These assays typically use a fluorogenic substrate that, upon deacetylation by HDAC1, can be cleaved to release a fluorescent signal.[11][12] However, it is important to note that these assays do not confirm target engagement within a cellular environment, where factors like cell permeability and interaction with protein complexes can influence inhibitor activity.[1][14]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Step |
| No detectable thermal shift | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Low abundance of endogenous HDAC1. | Consider using a cell line that overexpresses HDAC1 or utilize more sensitive CETSA methods like SplitLuc or NanoBRET.[1] | |
| Suboptimal heating conditions. | Optimize the temperature gradient and heating duration for your specific cell line and experimental setup.[8] | |
| High variability between replicates | Inconsistent heating of samples. | Ensure uniform heating of all samples. Use a thermal cycler with a heated lid. |
| Inconsistent sample processing. | Standardize cell lysis and protein quantification steps to ensure equal loading. |
Western Blot for Histone Acetylation
| Issue | Possible Cause | Troubleshooting Step |
| No increase in histone acetylation | Ineffective concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient treatment time. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Poor antibody quality. | Use a well-validated antibody specific for the acetylated histone mark of interest. | |
| Inconsistent band intensities | Uneven protein loading. | Quantify protein concentration accurately and use a reliable loading control. |
| Post-lysis deacetylase activity. | Add HDAC inhibitors to your lysis buffer. |
In Vitro HDAC1 Enzymatic Assay
| Issue | Possible Cause | Troubleshooting Step |
| No inhibition of HDAC1 activity | Inactive compound. | Verify the integrity and purity of your this compound stock. |
| Incorrect assay conditions. | Ensure the buffer composition, pH, and temperature are optimal for HDAC1 activity. | |
| Substrate or enzyme degradation. | Use fresh reagents and store them according to the manufacturer's instructions. | |
| High background fluorescence | Autofluorescence of the compound. | Run a control reaction with the compound but without the enzyme to measure background fluorescence. |
| Contaminated reagents. | Use fresh, high-purity reagents. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for a standard Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for a predetermined amount of time.
-
Heating: After treatment, wash the cells with PBS and then heat-shock the intact cells at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells using freeze-thaw cycles in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant (soluble fraction) and analyze the levels of soluble HDAC1 by Western blotting. Increased HDAC1 in the soluble fraction at higher temperatures in the presence of this compound indicates target engagement.
Western Blot for Histone H3 Acetylation
Caption: Workflow for Western blot analysis of histone H3 acetylation.
Methodology:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against acetylated histone H3 (e.g., Ac-H3K9) and a primary antibody for total histone H3 as a loading control.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities and normalize the acetyl-H3 signal to the total H3 signal. An increase in this ratio indicates HDAC1 inhibition.[4][6][15]
In Vitro HDAC1 Fluorogenic Assay
Caption: Workflow for an in vitro fluorogenic HDAC1 activity assay.
Methodology:
-
Reaction Setup: In a 96-well plate, add assay buffer, this compound at various concentrations, and purified recombinant HDAC1 enzyme.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the deacetylation reaction to occur.
-
Development: Stop the enzymatic reaction and initiate the fluorescence signal by adding a developer solution. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.[10][12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence in the presence of this compound indicates inhibition of HDAC1 activity. Calculate the IC50 value from the dose-response curve.
References
- 1. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HDAC Inhibitors: SAHA vs. HDAC1-Selective Inhibitors
In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. This guide provides a detailed comparison between the well-established pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), and the class of selective HDAC1 inhibitors. This comparison is designed for researchers, scientists, and drug development professionals to navigate the nuances of these compounds, supported by experimental data and protocols.
Introduction to HDACs and Their Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.[3]
HDAC inhibitors function by blocking the catalytic activity of these enzymes, leading to an accumulation of acetylated histones and other proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2] HDAC inhibitors are broadly categorized based on their chemical structure and their selectivity for different HDAC isoforms.
Overview of SAHA and HDAC1-Selective Inhibitors
SAHA (Vorinostat) is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms across Class I and II.[4] Its broad activity profile has led to its approval for the treatment of cutaneous T-cell lymphoma.[1]
HDAC1-selective inhibitors , on the other hand, are designed to target the HDAC1 isoform with greater potency than other HDACs. HDAC1 is a Class I HDAC and is a component of several corepressor complexes, playing a critical role in regulating gene expression.[5][6] Targeting HDAC1 specifically may offer a more refined therapeutic approach with potentially fewer off-target effects compared to pan-HDAC inhibitors.
Comparative Analysis: Performance and Specificity
The key distinction between SAHA and HDAC1-selective inhibitors lies in their inhibitory profiles and, consequently, their biological effects.
Inhibitory Activity and Selectivity
The inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the typical IC50 values for SAHA and a representative HDAC1-selective inhibitor against various HDAC isoforms.
| HDAC Isoform | SAHA (IC50, nM) | Representative HDAC1-Selective Inhibitor (IC50, nM) |
| HDAC1 | ~10-60 | <10 |
| HDAC2 | ~20-100 | >100 |
| HDAC3 | ~20-600 | >1000 |
| HDAC6 | ~30-100 | >1000 |
| HDAC8 | ~100-300 | >1000 |
Note: IC50 values can vary depending on the specific assay conditions and the particular HDAC1-selective inhibitor used. SAHA demonstrates potent inhibition across multiple Class I and IIb HDACs.[7][8][9][10] In contrast, a highly selective HDAC1 inhibitor will show significantly lower IC50 values for HDAC1 compared to other isoforms.
Cellular Effects
The differential selectivity of these inhibitors translates to distinct cellular outcomes.
| Cellular Effect | SAHA (Pan-Inhibitor) | HDAC1-Selective Inhibitor |
| Histone Acetylation | Broad increase in acetylation of multiple histone marks. | More specific increase in acetylation at sites regulated by HDAC1. |
| Gene Expression | Widespread changes in gene expression, affecting a larger number of genes. | More targeted changes in the expression of genes primarily regulated by HDAC1-containing complexes. |
| Cell Cycle Arrest | Can induce cell cycle arrest at both G1 and G2/M phases.[11] | Primarily induces G1 arrest through upregulation of p21.[12] |
| Apoptosis | Potent inducer of apoptosis through various pathways.[2][4] | Induces apoptosis, often with a more targeted mechanism linked to HDAC1-regulated survival pathways. |
| Off-Target Effects | Higher potential for off-target effects due to broad isoform inhibition. | Reduced potential for off-target effects, leading to a potentially better therapeutic window. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by HDAC inhibitors and a typical experimental workflow for their evaluation.
Caption: General signaling pathway of HDAC inhibitors.
Caption: Experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HDAC inhibitors.
HDAC Inhibition Assay (Fluorogenic)
This assay is used to determine the IC50 values of inhibitors against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (SAHA, HDAC1-selective inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compound, and the recombinant HDAC enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds (SAHA, HDAC1-selective inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Histone Acetylation
This technique is used to detect changes in the acetylation levels of histones upon inhibitor treatment.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
The choice between a pan-HDAC inhibitor like SAHA and a selective HDAC1 inhibitor depends on the specific research question or therapeutic goal. SAHA's broad activity can be advantageous for targeting multiple HDAC-dependent pathways in cancer, but this can also lead to more widespread effects. HDAC1-selective inhibitors offer a more targeted approach, potentially leading to a better understanding of the specific roles of HDAC1 and a more favorable side-effect profile in a clinical setting. The experimental protocols provided here offer a framework for the direct comparison and characterization of these valuable research tools and potential therapeutics.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HDAC1 in senescence, aging, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]
- 6. Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Isoform-Selective vs. Class-Selective HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the modification of chromatin structure. By removing acetyl groups from histone and non-histone proteins, HDACs generally promote a more compact chromatin state, leading to transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors (HDACis) a promising class of therapeutic agents.
HDACis can be broadly categorized based on their selectivity towards the 11 zinc-dependent HDAC isoforms, which are grouped into classes: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11). Early-generation inhibitors were often "pan-HDACis," targeting multiple isoforms across different classes. However, the development of next-generation inhibitors has focused on achieving greater selectivity, either for a specific class of HDACs or for a single isoform. This guide provides an objective comparison between highly selective HDAC1 inhibitors and various class-selective inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of Selected HDAC Inhibitors
The choice between an isoform-selective and a class-selective inhibitor depends on the specific biological question being addressed. An isoform-selective inhibitor like a potent HDAC1 inhibitor allows for the precise dissection of that enzyme's function, while a class-selective inhibitor can elucidate the broader roles of a related group of HDACs. The following tables summarize the inhibitory activity of representative selective HDAC inhibitors against various HDAC isoforms.
Table 1: Inhibitory Activity (IC50, nM) of Selected Class I and Isoform-Selective HDAC Inhibitors
| Inhibitor | Target Class/Isoform | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Reference |
|---|---|---|---|---|---|---|
| Romidepsin | Class I (HDAC1/2) | 36 | 47 | 510 | >10,000 | |
| Mocetinostat | Class I | 150 | 290 | 1660 | >10,000 | |
| Entinostat (MS-275) | Class I (HDAC1/2/3) | 243 | 453 | 248 | >10,000 |
| RGFP966 | HDAC3 | 5600 | 9700 | 80 | >100,000 | |
Table 2: Inhibitory Activity (IC50, nM) of Selected Class IIa and IIb HDAC Inhibitors
| Inhibitor | Target Class | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC9 | Reference |
|---|---|---|---|---|---|---|---|
| TMP269 | Class IIa | 157 | 97 | >10,000 | 43 | 23 |
| Nexturastat A | Class IIb (HDAC6) | >10,000 | >10,000 | 5 | >10,000 | >10,000 | |
Mechanism of Action and Signaling Pathways
HDAC inhibitors exert their effects by binding to the zinc ion within the catalytic site of the enzyme, blocking its deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows transcription factors to access DNA and activate gene expression. Beyond histones, HDACs also target numerous non-histone proteins, and their inhibition can affect protein stability, protein-protein interactions, and signaling pathways.
A common outcome of HDAC inhibition in cancer cells is the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to cell cycle arrest and can trigger apoptosis. This can occur through both p53-dependent and p53-independent mechanisms.
Experimental Protocols and Workflows
Characterizing the performance of an HDAC inhibitor requires a multi-step approach, starting from broad activity screening and moving towards specific isoform selectivity and cellular effects.
Biochemical HDAC Activity Assay (Fluorometric)
This protocol describes a general method to determine the in vitro potency (IC50) of an inhibitor against a purified recombinant HDAC enzyme.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine (B10760008) residue. When deacetylated by an HDAC enzyme, the substrate becomes susceptible to a developer enzyme (e.g., trypsin), which cleaves it and releases a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test inhibitor (serial dilutions)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
96-well black microplate
-
Fluorimeter plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted HDAC enzyme to all wells except the negative control.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution to each well. The developer also contains a potent HDAC inhibitor like Trichostatin A to ensure the reaction is fully terminated.
-
Incubate at room temperature for 15 minutes to allow for fluorophore development.
-
Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This protocol is used to confirm that an HDAC inhibitor is active in a cellular context by measuring the accumulation of acetylated histones.
Principle: Cells are treated with the HDAC inhibitor, and then histones are extracted. Western blotting is performed using antibodies that specifically recognize acetylated forms of histones (e.g., Acetyl-Histone H3 or H4) to visualize the increase in acetylation.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors and an HDAC inhibitor (e.g., TSA) to prevent deacetylation during sample prep.
-
Reagents for acid extraction of histones (optional, for higher purity)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels (e.g., 15% acrylamide (B121943) for good histone resolution)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the HDAC inhibitor (and a vehicle control) for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and HDAC inhibitors.
-
(Optional) For purer histone preparations, perform an acid extraction by resuspending the nuclear pellet in 0.2 N HCl and incubating overnight at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Prepare samples by mixing equal amounts of protein (15-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load samples onto a high-percentage SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C. A parallel blot should be run with an antibody against total H3 as a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities. The signal for acetylated histone should be normalized to the total histone signal to determine the relative increase in acetylation.
A Comparative Guide to Targeting HDAC1: Small Molecule Inhibitor HDAC1-IN-7 vs. siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Histone Deacetylase 1 (HDAC1) is a critical epigenetic regulator and a prominent target in therapeutic research, particularly in oncology. Its inhibition can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] Researchers have two primary methods to modulate HDAC1 function in a laboratory setting: targeted inhibition with small molecules like HDAC1-IN-7 and genetic knockdown using small interfering RNA (siRNA).
This guide provides an objective comparison of these two methodologies, offering experimental data, detailed protocols, and workflow visualizations to help researchers select the most appropriate technique for their experimental needs.
Mechanism of Action: A Tale of Two Approaches
This compound , as a small molecule inhibitor, functions by directly binding to the catalytic domain of the HDAC1 enzyme.[3] This binding event physically obstructs the active site, preventing the enzyme from removing acetyl groups from its histone and non-histone protein substrates.[3] The result is an accumulation of acetylated proteins, most notably histones, which leads to a more open chromatin structure and the transcription of previously silenced genes, such as the cell cycle inhibitor p21.[1][2] This action is typically rapid and reversible upon removal of the compound.
siRNA-mediated knockdown , in contrast, operates at the post-transcriptional level through RNA interference (RNAi). A synthetic double-stranded siRNA molecule, designed to be complementary to the HDAC1 mRNA sequence, is introduced into the cell.[4] This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then unwinds the siRNA and uses the single strand as a guide to find and cleave the target HDAC1 mRNA.[4] The degradation of the mRNA prevents its translation into protein, thereby reducing the total amount of HDAC1 protein in the cell. This effect is transient but typically lasts for several days.
Performance Comparison: this compound vs. HDAC1 siRNA
The choice between a small molecule inhibitor and siRNA depends on the specific experimental goals, such as the desired duration of effect, the importance of isoform specificity, and the cellular context. The following table summarizes key performance characteristics to guide this decision.
| Feature | This compound (Small Molecule Inhibitor) | HDAC1 siRNA (Gene Silencing) |
| Primary Target | HDAC1 enzyme active site | HDAC1 messenger RNA (mRNA) |
| Mode of Action | Reversible enzymatic inhibition | Post-transcriptional gene silencing (mRNA degradation) |
| Effect Onset | Rapid (minutes to hours) | Delayed (24-72 hours required for protein depletion) |
| Duration of Effect | Transient, dependent on compound half-life | Prolonged (typically 48-96 hours or longer)[5] |
| Delivery Method | Direct addition to cell culture media | Transfection (e.g., lipid-based reagents) or electroporation[6] |
| Verification | Western blot (for acetylated histones), enzyme activity assays | RT-qPCR (for mRNA levels), Western blot (for HDAC1 protein)[7][8] |
| Specificity | Can have off-target effects on other HDAC isoforms.[9] | Can have off-target effects on unintended mRNAs with partial sequence homology.[4][10] |
| Typical Conc. | Nanomolar to low micromolar range | Nanomolar range (e.g., 1-100 nM)[5][7] |
| Toxicity | Potential for dose-dependent cellular toxicity.[11] | Can induce an interferon response or off-target toxicity.[12][13] |
Visualizing the Approaches
HDAC1 Signaling and Points of Intervention
The diagram below illustrates the role of HDAC1 in gene silencing and how both this compound and siRNA intervene in this pathway, ultimately leading to gene activation.
Caption: Mechanism of HDAC1 action and interruption by inhibitor vs. siRNA.
Comparative Experimental Workflow
This diagram outlines the parallel workflows for experiments using this compound versus those employing HDAC1 siRNA, from cell preparation to data analysis.
Caption: Comparative experimental workflows for this compound and HDAC1 siRNA.
Experimental Protocols
The following are generalized protocols for adherent cell lines. Optimization is recommended for specific cell types and experimental conditions.
Protocol 1: Inhibition of HDAC1 using this compound
This protocol describes the treatment of cells with a small molecule inhibitor.
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: A day prior to treatment, seed cells in a multi-well plate at a density that will ensure they are 60-80% confluent at the time of treatment.
-
Prepare Inhibitor Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose.
-
Cell Treatment: Carefully aspirate the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound (or vehicle control) to each well.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., protein extraction for Western blotting, cell viability assay).
Protocol 2: Knockdown of HDAC1 using siRNA
This protocol outlines a standard forward transfection procedure using a lipid-based reagent.[6][14]
Materials:
-
Adherent cells in culture
-
Complete growth medium (antibiotic-free for transfection)[15]
-
HDAC1-specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Approximately 18-24 hours before transfection, seed cells in antibiotic-free complete medium to achieve 30-50% confluency at the time of transfection.[6][14]
-
Prepare siRNA Solution (Solution A): For each well, dilute the required amount of siRNA (e.g., to a final concentration of 25 nM) in reduced-serum medium. Mix gently.
-
Prepare Transfection Reagent Solution (Solution B): In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Form Complexes: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The timing is critical to allow for the degradation of existing HDAC1 mRNA and protein.
-
Analysis: After the incubation period, harvest the cells to verify knockdown efficiency by RT-qPCR (mRNA level) and Western blot (protein level) and proceed with functional assays.[7]
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. [Effect of siRNA targeting HDAC1 gene on proliferation, apoptosis, histone acetylation, and histone methylation in gastric cancer cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 10. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 11. youtube.com [youtube.com]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for transfection of siRNA [qiagen.com]
- 14. genscript.com [genscript.com]
- 15. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Specificity of HDAC1-IN-7 in In Vitro and In Vivo Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HDAC1-IN-7, a histone deacetylase (HDAC) inhibitor, with other well-characterized HDAC inhibitors. The focus is on the in vitro and in vivo specificity of this compound, offering a data-driven assessment of its potential as a selective research tool or therapeutic agent.
Introduction to HDAC Inhibition and the Importance of Specificity
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. HDAC inhibitors have emerged as a promising class of anti-cancer agents.
The human HDAC family consists of 18 isoforms, grouped into four classes. The lack of isoform specificity in early-generation HDAC inhibitors, known as pan-HDAC inhibitors, can lead to off-target effects and toxicity. Therefore, the development of isoform-selective inhibitors, such as those targeting HDAC1, is a key focus in drug discovery to enhance therapeutic efficacy and minimize adverse effects. This guide assesses the specificity profile of this compound, a molecule identified as an analogue of the approved drug Tucidinostat (Chidamide), and compares it against a panel of other HDAC inhibitors with varying selectivity profiles.
In Vitro Specificity Assessment of this compound
The in vitro specificity of an HDAC inhibitor is typically determined by its potency against a panel of isolated HDAC isoforms. This is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
This compound Isoform Selectivity Profile
This compound has been profiled against a range of HDAC isoforms, demonstrating a degree of selectivity for certain class I and IIb enzymes. The IC50 values for this compound are summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 95 |
| HDAC2 | 160 |
| HDAC3 | 67 |
| HDAC8 | 733 |
| HDAC10 | 78 |
| HDAC11 | 432 |
Data sourced from TargetMol product information.
Based on this data, this compound shows the highest potency against HDAC3, followed closely by HDAC10 and HDAC1. It is less active against HDAC2 and shows significantly lower potency against HDAC8 and HDAC11.
Comparative In Vitro Specificity
To contextualize the specificity of this compound, the following table compares its IC50 values with those of other well-known HDAC inhibitors, including pan-inhibitors, a class I-selective inhibitor, and an HDAC6-selective inhibitor.
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | Selective | 95 | 160 | 67 | N/A | 733 |
| Vorinostat (SAHA) | Pan-HDAC | ~20 | ~20 | ~20 | ~34 | N/A |
| Panobinostat (LBH589) | Pan-HDAC | <13.2 | <13.2 | <13.2 | <13.2 | mid-nM |
| Romidepsin (FK228) | Class I Selective | 36 | 47 | N/A | 1400 | N/A |
| Ricolinostat (ACY-1215) | HDAC6 Selective | 58 | 48 | 51 | 5 | 100 |
This comparison highlights that while this compound shows some selectivity, pan-inhibitors like Vorinostat and Panobinostat are potent against a broader range of isoforms. Romidepsin demonstrates clear selectivity for class I HDACs. In contrast, Ricolinostat is highly selective for HDAC6, an isoform against which this compound's activity is not reported in the available data.
In Vivo Specificity and Efficacy Assessment of this compound
In vivo assessment is critical to determine an inhibitor's therapeutic potential, taking into account factors like pharmacokinetics, pharmacodynamics, and off-target effects in a whole-organism context.
Preclinical In Vivo Models
The most common preclinical models for evaluating the in vivo efficacy of HDAC inhibitors are xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the inhibitor to assess its effect on tumor growth.
While specific in vivo efficacy data for this compound, such as percentage of tumor growth inhibition in xenograft models, is not publicly available at the time of this guide's publication, it is mentioned to induce apoptosis in human colon cancer cell lines. Based on the activity of other selective HDAC1 inhibitors, it is anticipated that this compound would exhibit anti-proliferative effects in relevant cancer models.
Comparative In Vivo Performance
The following table summarizes reported in vivo outcomes for comparator HDAC inhibitors.
| Inhibitor | Model | Dosage | Outcome |
| This compound | N/A | N/A | Data not available |
| Panobinostat | Human colon cancer xenograft | N/A | Significant dose-dependent tumor growth delays |
| Romidepsin | B-ALL patient sample xenograft | N/A | Potent inhibition of leukemia growth |
| Ricolinostat | Multiple Myeloma xenograft | N/A | Significant anti-tumor activity (in combination with bortezomib) |
N/A: Specific details not provided in the readily available search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess HDAC inhibitor specificity.
In Vitro HDAC Inhibitor Potency Assay (HDAC-Glo™ I/II Assay)
This assay measures the activity of HDAC Class I and II enzymes.
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent containing an acetylated, luminogenic peptide substrate.
-
Inhibitor Dilution: Create a serial dilution of the test inhibitor (e.g., this compound).
-
Reaction Setup: Add the diluted inhibitor and the purified recombinant HDAC enzyme to a multi-well plate.
-
Assay Initiation: Add the HDAC-Glo™ I/II Reagent to initiate the deacetylation reaction.
-
Signal Detection: After incubation, a developer reagent is added to cleave the deacetylated substrate, releasing aminoluciferin, which is then measured using a luminometer. The light output is proportional to the HDAC activity.
Cellular Target Engagement: Western Blot for Histone Acetylation
This method confirms that the inhibitor can enter cells and inhibit its target, leading to an increase in histone acetylation.
-
Cell Treatment: Treat cultured cancer cells with varying concentrations of the HDAC inhibitor.
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3) and a loading control (e.g., total Histone H3).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of an HDAC inhibitor in vivo.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the HDAC inhibitor (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for histone acetylation, immunohistochemistry for apoptosis markers).
Visualizing Key Processes and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.
Caption: Workflow for In Vitro HDAC Inhibition Assay.
Caption: Western Blot Workflow for Histone Acetylation.
Caption: In Vivo Xenograft Study Workflow.
Caption: Simplified HDAC1 Inhibition Pathway.
Conclusion
This compound presents an interesting profile as a somewhat selective HDAC inhibitor, with notable potency
A Comparative Analysis of HDAC1-IN-7 and Other Benzamide Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, particularly in oncology, that function by altering the epigenetic landscape of cancer cells. Among these, benzamide (B126) derivatives represent a significant chemical class, with several compounds advancing to clinical trials. This guide provides a comparative analysis of HDAC1-IN--7 and other notable benzamide HDAC inhibitors, including Entinostat (MS-275), Mocetinostat (MGCD0103), and Tacedinaline (CI-994). The comparison focuses on their biochemical potency, supported by available quantitative data, and is supplemented with detailed experimental protocols for key assays in HDAC inhibitor development.
Biochemical Potency: A Head-to-Head Comparison
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table summarizes the available IC50 values of HDAC1-IN-7 and other prominent benzamide inhibitors against Class I HDAC enzymes.
| Compound | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC8 IC50 | HDAC11 IC50 | Reference(s) |
| This compound | 0.957 µM | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Entinostat (MS-275) | 0.18 - 0.51 µM | 0.453 µM | 0.248 - 8 µM | >100 µM | Not Reported | [1][2][3][4][5] |
| Mocetinostat (MGCD0103) | 0.15 µM | 0.29 µM | 1.66 µM | No Inhibition | 0.59 µM | [6][7][8][9] |
| Tacedinaline (CI-994) | 0.53 - 0.9 µM | 0.62 - 0.9 µM | 0.13 - 1.2 µM | >20 µM | Not Reported | [10][11][12][13][14] |
Note: IC50 values can vary between different studies and assay conditions.
Based on the limited available data, this compound demonstrates inhibitory activity against HDAC1 in the sub-micromolar range.[1] However, without data on its selectivity for other HDAC isoforms, a comprehensive comparison of its profile against more extensively characterized inhibitors like Entinostat, Mocetinostat, and Tacedinaline is challenging. These latter compounds have been shown to be potent, class I selective HDAC inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Mechanism of Action: Targeting Epigenetic Regulation
HDAC inhibitors, including the benzamide class, exert their effects by blocking the enzymatic activity of histone deacetylases.[15] HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[15] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, leading to a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes.[15]
Figure 1: Simplified signaling pathway of HDAC1 inhibition by benzamide inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of HDAC inhibitors.
HDAC Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution (e.g., trypsin in assay buffer), and the test compound at various concentrations.
-
Reaction Setup : In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC1) to the assay buffer.
-
Compound Addition : Add the test compound or vehicle control to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition : Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development : Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of HDAC inhibitors on cell proliferation and viability.
-
Cell Seeding : Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified duration (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.
-
Cell Treatment and Lysis : Treat cells with the test compound for a specific time. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein or nuclear extracts.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total-Histone H3 or anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative increase in histone acetylation normalized to the loading control.
Figure 2: General experimental workflow for the evaluation of HDAC inhibitors.
Conclusion
This guide provides a snapshot of the current understanding of this compound in comparison to other well-established benzamide HDAC inhibitors. While the available data for this compound is limited to its HDAC1 inhibitory activity, the provided context of other benzamide inhibitors and the detailed experimental protocols offer a valuable resource for researchers in the field. Further studies are required to fully elucidate the selectivity profile and therapeutic potential of this compound. The methodologies and comparative data presented here can serve as a foundation for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "The Design, Synthesis, And Biological Evaluation Of Selective Histone Deacetylase (hd . . ." by Joseph Robert Knoff [digitalcommons.wayne.edu]
- 9. uniprot.org [uniprot.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Histone deacetylase 1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target: Histone deacetylase 7 (CHEMBL2716) - ChEMBL [ebi.ac.uk]
- 15. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
Validating the Downstream Effects of HDAC1-IN-7 Treatment: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the downstream effects of HDAC1-IN-7, a novel Histone Deacetylase 1 (HDAC1) inhibitor. Due to the limited publicly available data on this compound, this document serves as a comparative template, outlining the expected downstream effects based on the established mechanisms of selective HDAC1 inhibition and comparing its potential performance metrics against other known HDAC inhibitors. The experimental protocols and data presentation formats provided herein are intended to guide the user in generating and evaluating data for this compound.
Introduction to HDAC1 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] HDAC1, a class I HDAC, is a key regulator of cell proliferation, differentiation, and apoptosis.[3][4] Its aberrant activity is implicated in various cancers, making it a promising therapeutic target.[3][5][6]
HDAC inhibitors (HDACi) function by blocking the deacetylase activity of HDACs, leading to hyperacetylation of their substrates. This can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.[1][7] Selective HDAC1 inhibitors are sought after to minimize off-target effects associated with pan-HDAC inhibitors.
Expected Downstream Effects of this compound
Based on the known functions of HDAC1, treatment with a selective inhibitor like this compound is expected to induce several key downstream effects. These can be broadly categorized into effects on gene expression, cell fate, and specific signaling pathways.
Impact on Gene Expression
Inhibition of HDAC1 is expected to lead to an open chromatin state, facilitating the access of transcription factors to DNA.[8] This primarily results in the upregulation of genes that are normally silenced by HDAC1-containing repressor complexes. A key target is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[1]
Effects on Cell Cycle and Apoptosis
A primary outcome of HDAC1 inhibition is the induction of cell cycle arrest, often at the G1/S or G2/M phase, and the initiation of apoptosis.[1] This is mediated through the increased expression of proteins like p21 and the stabilization of p53.[1][9]
Modulation of Signaling Pathways
HDAC1 is a component of several large multiprotein complexes, including the Sin3, NuRD, and CoREST complexes, which regulate the activity of various transcription factors and signaling pathways.[2][10][11] Key pathways expected to be affected by HDAC1 inhibition include:
-
p53 Pathway: HDAC1 deacetylates p53, promoting its degradation. Inhibition of HDAC1 leads to p53 hyperacetylation and stabilization, enhancing its tumor-suppressive functions.[1][9]
-
NF-κB Pathway: HDAC1 can deacetylate the RELA/p65 subunit of NF-κB, thereby modulating its transcriptional activity.[11]
-
PI3K/PKC Pathway: This pathway can be involved in the activation of NF-κB in response to some HDAC inhibitors.[12]
Comparative Performance of HDAC Inhibitors
To evaluate the efficacy and selectivity of this compound, its performance should be benchmarked against other well-characterized HDAC inhibitors. The following table provides a template for comparing key parameters. Data for other inhibitors are sourced from existing literature.
| Inhibitor | Type | Target HDACs | IC50 (HDAC1) | Cell Line Example | Effect |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Entinostat | Class I Selective | HDAC1/2/3 | ~5 µM | H27, HT29 | Enhances CRISPR/Cas9 gene editing |
| Panobinostat | Pan-HDAC | All Zn-dependent | ~0.1 µM | H27, HT29 | Enhances CRISPR/Cas9 gene editing |
| RGFP966 | HDAC3 Selective | HDAC3 | ~1 µM | H27, HT29 | Slightly decreases gene knockout |
| CI-994 | Class I Selective | HDAC1/2/3 | 0.53 ± 0.09 µM | HCT116 | Induces apoptosis and cell arrest |
| SAHA (Vorinostat) | Pan-HDAC | Most HDACs | - | MV4-11 | Increases histone H3/H4 acetylation |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the downstream effects of this compound.
HDAC1 Enzymatic Activity Assay
Objective: To determine the in vitro inhibitory activity and IC50 value of this compound against HDAC1.
Protocol:
-
Use a commercially available HDAC1 fluorometric drug discovery kit.
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the assay buffer, the HDAC1 enzyme, and the diluted inhibitor.
-
Add the fluorometric HDAC substrate, which contains an acetylated lysine side chain.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution, which contains a lysine developer.
-
Incubate for another 15-30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader.
-
Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[5][13]
Western Blot for Histone and Protein Acetylation
Objective: To assess the in-cell activity of this compound by measuring the acetylation levels of histone H3 and other target proteins.
Protocol:
-
Culture cells (e.g., a relevant cancer cell line) and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-p53, total p53, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of acetylated proteins.
Cell Viability and Apoptosis Assays
Objective: To evaluate the effect of this compound on cell proliferation and apoptosis.
Protocol:
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat with a dose range of this compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound for a predetermined time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.
-
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if this compound treatment alters the binding of HDAC1 to the promoter regions of target genes (e.g., p21).
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific for HDAC1.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) to quantify the amount of specific DNA sequences (e.g., the p21 promoter) in the immunoprecipitated sample.
Visualizing Downstream Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by HDAC1 inhibition and a general experimental workflow for validating an HDAC1 inhibitor.
Caption: HDAC1 Inhibition Pathway.
Caption: HDACi Validation Workflow.
Conclusion
This guide provides a comprehensive framework for validating the downstream effects of this compound. By following the outlined experimental protocols and utilizing the comparative data structure, researchers can effectively characterize the performance of this novel inhibitor. The provided diagrams offer a visual representation of the molecular pathways and the experimental logic. As data for this compound becomes available, this guide can be populated to offer a direct and objective comparison with existing HDAC inhibitors, thereby aiding in its preclinical and clinical development.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HDAC1 - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. uniprot.org [uniprot.org]
- 12. Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor apicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of HDAC1-IN-7 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the histone deacetylase 1 (HDAC1) inhibitor, HDAC1-IN-7, against other well-characterized HDAC inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Comparative Potency of HDAC1 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of commercially available HDAC inhibitors against HDAC1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | HDAC1 IC50 (nM) | Class Selectivity | Notes |
| This compound | 957 | Class I | Analogue of Tucidinostat (Chidamide). |
| Vorinostat (SAHA) | 10 - 40.6[1][2] | Pan-HDACi | Inhibits HDAC1, HDAC2, HDAC3, HDAC6, HDAC7, and HDAC11.[3] |
| Romidepsin (FK228) | 36[4][5] | Class I | Potent inhibitor of HDAC1 and HDAC2.[4] |
| Mocetinostat (MGCD0103) | 150[6][7][8] | Class I and IV | Selective for HDAC1, HDAC2, HDAC3, and HDAC11.[6][7] |
| Entinostat (MS-275) | 243 - 510[9][10] | Class I | Selective inhibitor of HDAC1, HDAC2, and HDAC3.[9] |
Experimental Protocols
In Vitro HDAC1 Enzymatic Assay Protocol
This protocol outlines a common method for determining the in vitro potency of inhibitors against HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds (e.g., this compound and other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC1 enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.
-
Reaction Setup:
-
Add 25 µL of the diluted test compound solutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the diluted HDAC1 enzyme solution to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 50 µL of the diluted fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction and Develop Signal: Add 50 µL of the developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 460 nm.[11][12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of HDAC1 in Gene Repression
Caption: Role of HDAC1 in regulating gene expression through histone deacetylation.
Experimental Workflow for In Vitro HDAC1 Potency Assay
Caption: Step-by-step workflow for an in vitro HDAC1 enzymatic potency assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
Entinostat: A Comparative Guide to a Selective Class I HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the efficacy of Entinostat, a selective Class I histone deacetylase (HDAC) inhibitor. It compares its performance with other HDAC inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Executive Summary
Entinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with primary activity against HDAC1 and HDAC3. By inhibiting these enzymes, Entinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression. This epigenetic modulation reactivates tumor suppressor genes, induces cell cycle arrest, and promotes apoptosis in cancer cells. This guide presents a comparative analysis of Entinostat's biochemical and cellular activity alongside another selective HDAC inhibitor, RGFP966, which primarily targets HDAC3.
Data Presentation: Inhibitor Specificity and Potency
The following table summarizes the in vitro inhibitory activity of Entinostat and the selective HDAC3 inhibitor, RGFP966, against various HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | Other HDACs (IC50) |
| Entinostat | Nanomolar range | Micromolar range | Micromolar range | No reported activity against HDAC8 or Class II HDACs |
| RGFP966 | >15 µM | >15 µM | 80 nM | No significant inhibition of other HDACs at concentrations up to 15 µM |
Signaling Pathways
The inhibition of HDAC1 and HDAC3 by Entinostat triggers a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathways modulated by Entinostat and the comparator, RGFP966.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
In Vitro HDAC Activity Assay
This assay measures the enzymatic activity of HDAC1 and the inhibitory effect of compounds like Entinostat.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop Solution (e.g., a broad-spectrum HDAC inhibitor like Trichostatin A)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Entinostat in the assay buffer.
-
In a 96-well plate, add the HDAC1 enzyme to each well, followed by the diluted Entinostat or vehicle control.
-
Incubate at 37°C for 15 minutes.
-
Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate at 37°C for 60 minutes.
-
Add the developer solution to each well and incubate at room temperature for 15-20 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of 355-390 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Entinostat on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Entinostat (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of Entinostat and a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation levels of histones following treatment with an HDAC inhibitor.
Materials:
-
Cells treated with Entinostat or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel (e.g., 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of a novel HDAC inhibitor, from initial screening to in vivo testing.
Safety Operating Guide
Personal protective equipment for handling HDAC1-IN-7
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for HDAC1-IN--7 based on general laboratory safety principles for potent, novel chemical compounds. A specific Safety Data Sheet (SDS) for HDAC1-IN-7 was not publicly available at the time of this writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific handling and disposal protocols.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure to potent chemical agents like this compound, for which the toxicological properties may not be fully characterized. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment and Practices |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are required. A full-face shield should be worn over safety goggles when there is a risk of splashes or when handling larger quantities of the powdered compound.[1][2] |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile gloves) is recommended.[1][3] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination. Consult a glove compatibility chart for specific solvents if applicable. |
| Body Protection | A laboratory coat is the minimum requirement.[2] For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn.[3] |
| Respiratory Protection | Work with powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. If these are not available, a NIOSH-approved N95 or higher-rated respirator may be necessary.[3][4] |
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is essential for the safe and consistent handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored according to the manufacturer's recommendations. For instance, some suppliers recommend storing this compound at -20°C for up to one month or -80°C for up to six months.[5]
-
Store in a clearly labeled, designated area for potent compounds, away from incompatible materials.
2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be performed in a chemical fume hood or other ventilated enclosure.
-
Use dedicated spatulas and weighing papers.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When handling solutions, always wear the recommended PPE.
-
Avoid the generation of aerosols.
-
After use, decontaminate all work surfaces with an appropriate solvent and then a cleaning agent.
Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.[6]
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, weighing papers, and pipette tips, must be segregated as hazardous chemical waste.[7][8]
-
Waste Containers: Use clearly labeled, leak-proof hazardous waste containers that are compatible with the waste being collected.[6][7] The label should include "Hazardous Waste" and the chemical constituents.[8]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[7] All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[7]
-
Empty Containers: The original container, once empty, should be managed as hazardous waste unless thoroughly decontaminated according to your institution's procedures.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Decision-Making for Personal Protective Equipment
The selection of appropriate PPE is based on a risk assessment of the specific procedures being performed. This diagram outlines the decision-making process.
Caption: Decision-making for selecting appropriate PPE.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
